molecular formula C10H15N3 B1278495 6-(1-Piperidinyl)-3-pyridinamine CAS No. 55403-29-7

6-(1-Piperidinyl)-3-pyridinamine

Cat. No.: B1278495
CAS No.: 55403-29-7
M. Wt: 177.25 g/mol
InChI Key: WONYQZCHGNGJRW-UHFFFAOYSA-N
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Description

6-(1-Piperidinyl)-3-pyridinamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N3/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYQZCHGNGJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437139
Record name 6-(1-PIPERIDINYL)-3-PYRIDINAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55403-29-7
Record name 6-(1-PIPERIDINYL)-3-PYRIDINAMINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(piperidin-1-yl)pyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(1-Piperidinyl)-3-pyridinamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to offer a broader understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Chemical Structure and Identification

This compound, also known as 6-(piperidin-1-yl)pyridin-3-amine, is a disubstituted pyridine derivative. Its structure features a pyridine ring substituted with a piperidinyl group at the 6-position and an amino group at the 3-position.

The IUPAC name for this compound is 6-(Piperidin-1-yl)pyridin-3-amine. A closely related structure, [6-(piperidin-1-yl)pyridin-3-yl]methanamine, shares the same molecular formula and weight, highlighting the importance of precise nomenclature.[1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Summary of Physicochemical Data

PropertyValue (Compound/Analog)Source
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS Number 82857-31-6 (dihydrochloride)[2]
Appearance Likely a solid at room temperature.Inferred
Melting Point >228°C (dec.) for a related pyrazolopyrimidine derivative.[3]
Boiling Point 404.1±45.0 °C for 6-(4-methoxy-1-piperidinyl)-3-pyridinamine.[4]
pKa 8.53±0.10 (Predicted for a related pyrazolopyrimidine derivative).[3]
Solubility Likely soluble in organic solvents like DMSO.Inferred from analogs[3]

Synthesis and Reactivity

The synthesis of this compound would likely involve the reaction of a di-substituted pyridine precursor with piperidine. A plausible synthetic route could start from a commercially available chloropyridine derivative, followed by nucleophilic aromatic substitution.

General Synthetic Workflow:

G Start Starting Material (e.g., 2,5-dihalopyridine) Step1 Nucleophilic Aromatic Substitution with Piperidine Start->Step1 Step2 Introduction of Amino Group (e.g., Buchwald-Hartwig amination) Step1->Step2 Product This compound Step2->Product

Caption: Plausible synthetic workflow for this compound.

The amino group on the pyridine ring and the secondary amine within the piperidine moiety are the primary sites for further functionalization, allowing for the creation of a diverse library of derivatives for screening in drug discovery programs.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available, a general procedure can be adapted from methods used for similar aminopyridine derivatives. The following is a hypothetical protocol based on established synthetic methodologies.

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution and Amination

Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

Materials:

  • 2-Chloro-5-nitropyridine

  • Piperidine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Ammonia source (e.g., LHMDS or ammonia gas)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

Step 1: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in an anhydrous solvent such as DMF or NMP, add piperidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amino Group

  • Dissolve the 2-(piperidin-1-yl)-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) in concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • If using SnCl2, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Spectral Data

No specific NMR or mass spectrometry data for this compound has been found in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR (in CDCl₃):

  • Signals corresponding to the protons on the pyridine ring (likely in the aromatic region, ~6.5-8.0 ppm).

  • Signals for the methylene protons of the piperidine ring (likely in the aliphatic region, ~1.5-3.5 ppm).

  • A broad singlet for the amino (-NH₂) protons.

Expected ¹³C NMR (in CDCl₃):

  • Signals for the five distinct carbon atoms of the pyridine ring.

  • Signals for the three distinct carbon environments in the piperidine ring.

Expected Mass Spectrometry (ESI+):

  • A molecular ion peak [M+H]⁺ at m/z 178.13.

Potential Applications and Future Directions

The piperidine and aminopyridine moieties are common scaffolds in biologically active compounds.[5] Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a range of biological activities, including but not limited to kinase inhibition, antimicrobial effects, and CNS activity. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

Conclusion

This technical guide has consolidated the available information on the chemical properties and structure of this compound. While direct experimental data is limited, a reasonable understanding of its characteristics can be inferred from related compounds. The provided synthetic protocol offers a starting point for its preparation in a laboratory setting. The structural features of this molecule make it an attractive candidate for further investigation in the field of medicinal chemistry and drug discovery.

References

"6-(1-Piperidinyl)-3-pyridinamine" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-(1-Piperidinyl)-3-pyridinamine . This molecule, featuring a pyridine ring substituted with a piperidinyl group and an amine, is of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have shown a wide range of biological activities. This guide will cover the fundamental chemical properties, synthesis methodologies, spectral data, and potential therapeutic applications of this compound, with a focus on its relevance to researchers in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 55403-29-7[1]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
IUPAC Name 6-(Piperidin-1-yl)pyridin-3-amine
Canonical SMILES C1CCN(CC1)C2=NC=C(C=C2)N
Appearance Not specified (likely a solid)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for the formation of C-N bonds with aryl halides. The most common approaches involve nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Below are detailed experimental protocols for plausible synthetic pathways.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly versatile and tolerant of a wide range of functional groups.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Product 6-halopyridin-3-amine 6-Halopyridin-3-amine (X = Cl, Br, I) plus1 + piperidine Piperidine arrow Pd catalyst Ligand Base, Solvent Heat product This compound

Caption: General scheme for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (General):

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP).

  • Reaction Setup: To the flask, add the 6-halopyridin-3-amine (e.g., 6-bromopyridin-3-amine), piperidine, and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be an effective alternative.

Reaction Scheme:

Ullmann Condensation cluster_reactants Reactants cluster_products Product 6-halopyridin-3-amine 6-Halopyridin-3-amine (X = I, Br) plus2 + piperidine Piperidine arrow2 Cu catalyst Base, Solvent High Temperature product This compound

Caption: General scheme for the synthesis of this compound via Ullmann condensation.

Experimental Protocol (General):

  • Reaction Setup: In a sealed tube, combine the 6-halopyridin-3-amine (preferably 6-iodopyridin-3-amine), piperidine, a copper catalyst (e.g., CuI, Cu₂O, or copper powder), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or pyridine.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 120-200 °C) for an extended period.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the piperidine ring will appear in the upfield region, with the protons alpha to the nitrogen being the most deshielded (typically δ 3.0-3.5 ppm) and the other methylene protons appearing at higher field (typically δ 1.5-1.8 ppm). The amine protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring and the five carbons of the piperidine ring. The aromatic carbons will resonate in the downfield region (typically δ 100-160 ppm). The carbons of the piperidine ring will appear in the upfield region, with the carbons alpha to the nitrogen appearing around δ 40-50 ppm and the other carbons at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine)3500-3300 (two bands for primary amine)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=N, C=C stretch (aromatic ring)1600-1450
N-H bend (amine)1650-1580
C-N stretch (aromatic amine)1335-1250
C-N stretch (aliphatic amine)1250-1020
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 177. Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the C-N bond connecting the two rings.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological importance of both pyridine and piperidine moieties.

Potential as Kinase Inhibitors

Pyridine derivatives are known to be effective kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Several studies have shown that pyridine-containing compounds can act as potent and selective inhibitors of PI3K isoforms.[2][3][4] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. Small molecule inhibitors targeting components of this pathway are of great interest in oncology.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

The this compound scaffold could be modified to develop potent and selective inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis or inhibiting the proliferation of cancer cells.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of novel therapeutics. Its synthesis can be achieved through well-established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The structural features of this compound make it a promising candidate for targeting various biological pathways, particularly kinase signaling cascades like the PI3K/AKT/mTOR pathway. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this scaffold. This guide provides a foundational resource for researchers and scientists to initiate and advance their investigations into this promising class of compounds.

References

Technical Guide: Mechanism of Action of Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Initial research did not yield sufficient public-domain data on the specific mechanism of action for "6-(1-Piperidinyl)-3-pyridinamine" to construct an in-depth technical guide. However, the pyridinamine scaffold is a key feature in a class of well-characterized therapeutic agents that target the Phosphoinositide 3-Kinase (PI3K) pathway. This guide will, therefore, focus on the mechanism of action of PI3Kδ inhibitors, a class of compounds that includes molecules with structural similarities to the requested compound. This information is presented as a representative example of a potential mechanism for compounds of this structural class.

Introduction to PI3Kδ as a Therapeutic Target

The Phosphoinositide 3-Kinase (PI3K) family of enzymes is a group of intracellular lipid kinases that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3]

Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.[4] While the α and β isoforms are expressed ubiquitously, the expression of the γ and δ isoforms is primarily restricted to hematopoietic cells.[4] PI3Kδ, in particular, is a key mediator of B-cell receptor (BCR) signaling and is crucial for the proliferation and survival of both normal and malignant B-cells.[5][6] This restricted expression profile makes PI3Kδ an attractive therapeutic target for B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas, as its inhibition is expected to have a more targeted effect with fewer off-target effects on non-immune cells.[7][8]

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

PI3Kδ inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the p110δ catalytic subunit.[9] This binding event prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a crucial second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane.

One of the most critical PH domain-containing proteins is the serine/threonine kinase AKT (also known as Protein Kinase B). The recruitment of AKT to the membrane allows for its phosphorylation and activation by other kinases, such as PDK1.[10][11] Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:

  • Increased Cell Survival and Proliferation: Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and enhances proliferation by activating cell cycle progression.[10][11]

  • Inhibition of Apoptosis: The PI3K/AKT pathway is essential for cell survival, and its activation influences many factors involved in programmed cell death.[11]

  • Regulation of Gene Transcription: In the nucleus, AKT can inhibit transcription factors that promote the expression of cell death genes.[11]

By inhibiting the production of PIP3, PI3Kδ inhibitors block the activation of AKT and its downstream signaling cascade.[12] This disruption leads to decreased proliferation and the induction of apoptosis in malignant B-cells that are dependent on this pathway for their survival.[12][13]

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 AKT_mem AKT PIP3->AKT_mem Recruits & Activates AKT_cyto p-AKT (Active) AKT_mem->AKT_cyto Downstream Downstream Effectors AKT_cyto->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Inhibitor PI3Kδ Inhibitor (e.g., Idelalisib) Inhibitor->PI3Kd Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1: PI3K/AKT Signaling Pathway and Point of Inhibition.

Quantitative Data: In Vitro Potency of Representative PI3Kδ Inhibitors

The potency of PI3Kδ inhibitors is typically determined through in vitro enzyme assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
Idelalisib PI3KδEnzyme Assay1.2-[3]
Compound A5 PI3KδEnzyme Assay1.3-[3]
Compound A8 PI3KδEnzyme Assay0.7-[3]
Idelalisib -Proliferation230SU-DHL-6[3]
Compound A5 -Proliferation160SU-DHL-6[3]
Compound A8 -Proliferation120SU-DHL-6[3]

Note: Compounds A5 and A8 are 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives, structurally related to the initial query.

Experimental Protocols

Protocol: In Vitro PI3Kδ Enzyme Inhibition Assay (HTRF)

This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of a test compound against the PI3Kδ enzyme.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[14]

  • PIP2 substrate

  • ATP

  • Test compound stock solution (in 100% DMSO)

  • Stop Solution

  • HTRF Detection Mix

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: a. In a 384-well plate, add 0.5 µL of the diluted test compound or DMSO (for control wells).[15] b. Prepare a PI3Kδ enzyme/lipid working solution by diluting the enzyme and PIP2 substrate in 1x Reaction Buffer. c. Add 14.5 µL of the enzyme/lipid solution to the wells containing the test compound. Add a lipid-only solution (no enzyme) to "minus enzyme" control wells.[15]

  • Initiate Reaction: Add 5 µL of ATP working solution to all wells to start the reaction.[15] The final ATP concentration should be close to its Km value.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.[15]

  • Stop Reaction: Add 5 µL of Stop Solution to each well to terminate the enzymatic reaction.[15]

  • Detection: Add 5 µL of HTRF Detection Mix to each well.[15]

  • Final Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the HTRF ratio on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: SU-DHL-6 Cell Culture

SU-DHL-6 is a human B-cell lymphoma cell line commonly used in the study of PI3Kδ inhibitors.[16][17]

Materials:

  • SU-DHL-6 cells (e.g., ATCC CRL-2959)[18]

  • Base Medium: RPMI-1640 Medium[18]

  • Complete Growth Medium: Base medium supplemented with 10-20% fetal bovine serum (FBS).[16][18]

  • Incubator: 37°C, 5% CO2[18]

Procedure:

  • Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes.[18]

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

  • Culturing: Transfer the cell suspension to a T-25 flask. The recommended seeding density is between 8 x 10^4 and 3 x 10^5 cells/mL.[18]

  • Maintenance: Maintain cultures by adding fresh medium every 2-3 days.

  • Subculturing: When the cell concentration reaches between 7 x 10^5 and 1 x 10^6 cells/mL, split the culture. A subcultivation ratio of 1:3 to 1:6 is recommended.[18] Cells grow in suspension as single cells and in clusters.[16]

Protocol: Western Blot for Phospho-AKT (Ser473)

This protocol outlines the detection of phosphorylated AKT at serine 473, a key biomarker for PI3K pathway activation.[19]

Materials:

  • Cultured SU-DHL-6 cells

  • Test compound (PI3Kδ inhibitor)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBS-T)

  • Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed SU-DHL-6 cells and treat with various concentrations of the PI3Kδ inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-treated (DMSO) control.

  • Cell Lysis: a. Harvest cells by centrifugation and wash once with ice-cold PBS.[19] b. Resuspend the cell pellet in ice-cold lysis buffer. c. Incubate on ice for 30 minutes, vortexing occasionally.[19] d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19] e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

  • SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[19] b. Incubate the membrane with the primary antibody against p-AKT (Ser473), diluted in blocking buffer, overnight at 4°C with gentle agitation.[19][20] c. Wash the membrane three times with TBS-T. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19] e. Wash the membrane three times with TBS-T.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.

  • Densitometry Analysis: Quantify the band intensity for p-AKT and total AKT. The ratio of p-AKT to total AKT indicates the level of pathway inhibition.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical Evaluation EnzymeAssay 1. PI3Kδ Enzyme Assay IC50_Enzyme Determine IC50 (Enzyme Potency) EnzymeAssay->IC50_Enzyme CellProlif 2. Cell-Based Proliferation Assay IC50_Cell Determine IC50 (Cellular Potency) CellProlif->IC50_Cell WesternBlot 3. Target Engagement (Western Blot) pAKT_Reduction Confirm p-AKT Reduction WesternBlot->pAKT_Reduction PK_Studies 4. Pharmacokinetics (PK) Studies pAKT_Reduction->PK_Studies Efficacy_Models 5. In Vivo Efficacy Models PK_Studies->Efficacy_Models Tox_Studies 6. Toxicology Studies Efficacy_Models->Tox_Studies Dose_Response Establish Dose- Response Relationship Efficacy_Models->Dose_Response Safety_Profile Assess Safety Profile Tox_Studies->Safety_Profile IND IND-Enabling Studies Safety_Profile->IND Lead_Compound Lead Compound Identification Lead_Compound->EnzymeAssay

Figure 2: General workflow for the preclinical evaluation of a novel PI3Kδ inhibitor.

References

Spectroscopic Profile of 6-(1-Piperidinyl)-3-pyridinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 6-(1-Piperidinyl)-3-pyridinamine. Due to a lack of publicly available experimental data for this specific molecule, this document presents predicted values based on the known spectral characteristics of its constituent functional groups and structurally related compounds. This guide also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are essential for the structural elucidation and characterization of such compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including pyridine, piperidine, and various aminopyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-27.8 - 8.0d~2.5
Pyridine H-47.0 - 7.2dd~8.5, 2.5
Pyridine H-56.5 - 6.7d~8.5
Piperidine H-2', H-6' (axial & equatorial)3.4 - 3.6m-
Piperidine H-3', H-5' (axial & equatorial)1.6 - 1.8m-
Piperidine H-4' (axial & equatorial)1.5 - 1.7m-
Amine (-NH₂)3.5 - 4.5br s-

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The amine protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2145 - 148
Pyridine C-3135 - 138
Pyridine C-4120 - 123
Pyridine C-5108 - 112
Pyridine C-6158 - 162
Piperidine C-2', C-6'45 - 50
Piperidine C-3', C-5'25 - 28
Piperidine C-4'23 - 26

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (asymmetric & symmetric)3450 - 3250Medium, two bands
C-H stretch (aromatic)3100 - 3000Medium to Weak
C-H stretch (aliphatic)2950 - 2850Strong
N-H bend (scissoring)1650 - 1580Medium to Strong
C=C and C=N stretch (aromatic ring)1600 - 1450Medium to Strong
C-N stretch (aromatic amine)1335 - 1250Strong
C-N stretch (aliphatic amine)1250 - 1020Medium
N-H wag910 - 665Broad, Strong

The presence of two bands in the N-H stretching region is characteristic of a primary amine.[1]

Table 4: Predicted Mass Spectrometry Data
ParameterPredicted Value
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
[M]+• (Molecular Ion)m/z 177
Key Fragmentation PathwaysLoss of piperidinyl radical, loss of aminopyridinyl radical, fragmentation of the piperidine ring.

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation will likely involve cleavage of the C-N bond between the pyridine and piperidine rings and fragmentation within the piperidine ring.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ion source through a heated capillary, creating a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • The ions are then analyzed and detected as in EI-MS.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

References

Navigating the Physicochemical Landscape of 6-(1-Piperidinyl)-3-pyridinamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel compound 6-(1-Piperidinyl)-3-pyridinamine (CAS No. 55403-29-7). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this and structurally related aminopyridine compounds. In the absence of extensive published data for this specific molecule, this guide furnishes detailed experimental protocols and frameworks for data presentation based on established pharmaceutical sciences principles and regulatory guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for predicting its behavior in various biopharmaceutical scenarios. The following table summarizes key predicted and known properties for the free base.

PropertyValueSource
CAS Number 55403-29-7Santa Cruz Biotechnology[1][2]
Molecular Formula C₁₀H₁₅N₃Santa Cruz Biotechnology[2]
Molecular Weight 177.25 g/mol Santa Cruz Biotechnology[2]
Appearance (Predicted) White to off-white crystalline solidGeneral knowledge of similar compounds
pKa (Predicted) Basic pKa due to the piperidinyl and pyridinamine nitrogensGeneral chemical principles

Solubility Profile: A Multi-faceted Investigation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. A thorough investigation of the solubility of this compound should be conducted across a range of physiologically and pharmaceutically relevant conditions.

Aqueous Solubility

The intrinsic aqueous solubility and the pH-solubility profile are fundamental parameters. Given the basic nature of the molecule, the solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of soluble salts.

Table 2.1: pH-Solubility Profile of this compound at 25°C (Hypothetical Data)

pHSolubility (mg/mL)Method
2.0> 50Shake-Flask
4.025.8Shake-Flask
6.05.2Shake-Flask
7.41.1Shake-Flask
9.00.3Shake-Flask
Solubility in Organic and Mixed Solvent Systems

For formulation development, understanding the solubility in common organic solvents and their mixtures with water is essential.

Table 2.2: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)

SolventSolubility (mg/mL)Method
Water1.1 (at pH 7.4)Shake-Flask
Ethanol15.7Shake-Flask
Propylene Glycol22.4Shake-Flask
PEG 40035.1Shake-Flask
20% Ethanol in Water8.9Shake-Flask

Stability Studies: Ensuring Product Quality and Shelf-life

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Solid-State Stability

Solid-state stability studies are performed to determine the intrinsic stability of the API and to inform storage conditions.

Table 3.1: Solid-State Stability of this compound (Hypothetical Data)

ConditionDurationAssay (%)Appearance
40°C / 75% RH3 months99.5No change
25°C / 60% RH6 months99.8No change
Photostability (ICH Q1B)1.2 million lux hours98.2Slight discoloration
Solution-State Stability and Forced Degradation

Forced degradation studies are undertaken to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Table 3.2: Forced Degradation of this compound in Solution (Hypothetical Data)

ConditionDurationDegradation (%)Major Degradants
0.1 M HCl (60°C)24 hours8.5N-oxide formation
0.1 M NaOH (60°C)24 hours2.1Minimal degradation
3% H₂O₂ (RT)24 hours15.2N-oxide, ring-opened products
Heat (60°C, in water)7 days1.2Minimal degradation
Light (ICH Q1B)7 days4.8Photolytic oxidation products

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable data generation.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of stability assessment.

Protocol:

  • Column Selection: A C18 column is a common starting point.

  • Mobile Phase Screening: Screen various mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve good peak shape and resolution of the parent compound from potential degradants.

  • Method Optimization: Optimize gradient, flow rate, and column temperature.

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of experimental processes and logical relationships.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant (0.45 µm filter) C->D E Quantify concentration by HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis & Outcome Stress API Solution Acid Acidic (e.g., 0.1M HCl, heat) Stress->Acid Base Basic (e.g., 0.1M NaOH, heat) Stress->Base Oxidation Oxidative (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome Potential_Degradation_Pathways cluster_products Potential Degradation Products Parent This compound N_Oxide N-Oxide (on Pyridine or Piperidine) Parent->N_Oxide Oxidation (H2O2) Hydroxylated Hydroxylated Species Parent->Hydroxylated Photolysis/Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Acid/Base

References

6-(1-Piperidinyl)-3-pyridinamine: A Technical Guide to its Potential as a Phosphoinositide 3-Kinase (PI3K) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the compound 6-(1-Piperidinyl)-3-pyridinamine. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural features, particularly the aminopyridine scaffold, strongly suggest its potential as an inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive overview of the hypothesized activity, relevant experimental protocols for its evaluation, and the underlying signaling pathways.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidinyl group and an amine group. The aminopyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry, as it is a common structural motif in a wide range of biologically active compounds, including potent and selective enzyme inhibitors. Notably, the 2-aminopyridine motif is known to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1]

Given the prevalence of the aminopyridine scaffold in numerous reported PI3K inhibitors, this guide hypothesizes that this compound may exhibit inhibitory activity against one or more isoforms of the PI3K enzyme family. The following sections will detail the basis for this hypothesis, provide standardized protocols to test it, and visualize the associated cellular signaling pathways and experimental workflows.

Hypothesized Biological Activity: PI3K Inhibition

The Phosphoinositide 3-Kinase (PI3K) family of lipid kinases plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular functions such as cell growth, proliferation, survival, and metabolism.[2][3] Aberrant activation of this pathway is a frequent event in human cancers, often stemming from mutations in the genes encoding PI3K subunits or the loss of the tumor suppressor PTEN. Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of cancer drug discovery.[1][4][5]

Numerous compounds incorporating an aminopyridine scaffold have been synthesized and evaluated as potent PI3K inhibitors. These compounds often exhibit significant activity against various PI3K isoforms (α, β, δ, γ).

Quantitative Data of Structurally Related Aminopyridine-Based PI3K Inhibitors

To substantiate the hypothesis that this compound may act as a PI3K inhibitor, the following table summarizes the in vitro activity of several structurally related aminopyridine derivatives from published literature.

Compound Scaffold/NameTarget PI3K Isoform(s)IC50 (nM)Reference
4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A8)PI3Kδ0.7[6]
4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A5)PI3Kδ1.3[6]
7-azaindole scaffold derivative (B13)PI3Kγ<1[1]
7-azaindole scaffold derivative (B14)PI3Kγ<1[1]
7-azaindole scaffold derivative (C1)PI3Kγ<1[1]
7-azaindole scaffold derivative (C2)PI3Kγ<1[1]
GDC-0980PI3Kα, β, δ, γ5, 27, 7, 14[7]
Imidazo[1,2-a]pyridine derivative (35)PI3Kα150[5]

This table presents data for compounds that are structurally related to this compound to support the hypothesis of its potential biological activity. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[8] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and the subsequent promotion of protein synthesis and cell growth, as well as the inhibition of apoptosis.[2][3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

To investigate the hypothesized biological activity of this compound as a PI3K inhibitor, a series of in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.

In Vitro PI3K Kinase Assay

This protocol describes a general method for measuring the enzymatic activity of PI3K and the inhibitory potential of test compounds using a luminescence-based ATP detection assay.

Objective: To determine the IC50 value of this compound against one or more PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • PIP2 substrate

  • Kinase assay buffer

  • ATP

  • Test compound (this compound) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a white 384-well plate, add the kinase assay buffer, the PI3K enzyme, and the PIP2 substrate.

  • Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent to each well.

  • Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start PrepCompound Prepare serial dilution of test compound Start->PrepCompound AddCompound Add test compound or vehicle control PrepCompound->AddCompound DispenseReagents Dispense PI3K enzyme, substrate (PIP2), and buffer into 384-well plate DispenseReagents->AddCompound PreIncubate Pre-incubate at RT AddCompound->PreIncubate InitiateReaction Initiate reaction with ATP PreIncubate->InitiateReaction IncubateReaction Incubate at RT InitiateReaction->IncubateReaction StopAndDetect Add ATP detection reagent IncubateReaction->StopAndDetect IncubateSignal Incubate at RT to stabilize signal StopAndDetect->IncubateSignal ReadPlate Measure luminescence IncubateSignal->ReadPlate AnalyzeData Calculate % inhibition and determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Workflow for an in vitro PI3K kinase assay.
Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of this compound on cancer cell lines with a constitutively active PI3K pathway.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D for breast cancer; SKOV-3 for ovarian cancer)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the plates and add the medium containing the test compound or vehicle control.

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • After incubation, perform the cell viability measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris base.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated cells.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a suitable curve.

Cell_Proliferation_Assay_Workflow Start Start SeedCells Seed cells in 96-well plates Start->SeedCells Adhere Allow cells to adhere overnight SeedCells->Adhere TreatCells Treat cells with test compound or vehicle Adhere->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate AddReagent Add viability reagent (e.g., MTT, SRB) Incubate->AddReagent IncubateReagent Incubate AddReagent->IncubateReagent MeasureAbsorbance Measure absorbance IncubateReagent->MeasureAbsorbance AnalyzeData Calculate % growth inhibition and GI50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for a cell proliferation assay.
Western Blotting for Phospho-Akt

This protocol describes how to measure the inhibition of PI3K signaling in cells by detecting changes in the phosphorylation of its downstream target, Akt.

Objective: To determine if this compound inhibits the phosphorylation of Akt at Ser473 in a dose-dependent manner.

Materials:

  • Cancer cell lines

  • Serum-free and complete cell culture medium

  • Test compound dissolved in DMSO

  • Growth factor (e.g., IGF-1)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the PI3K pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

Western_Blot_Workflow Start Start CellCulture Cell culture and serum starvation Start->CellCulture Treatment Pre-treat with compound, then stimulate with growth factor CellCulture->Treatment Lysis Cell lysis and protein quantification Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein transfer to PVDF membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with primary antibody (p-Akt) Blocking->PrimaryAb SecondaryAb Incubate with HRP- conjugated secondary antibody PrimaryAb->SecondaryAb Detection Chemiluminescent detection SecondaryAb->Detection Reprobe Strip and re-probe for total Akt and loading control Detection->Reprobe Analysis Quantify band intensities Reprobe->Analysis End End Analysis->End

Workflow for Western Blotting of Phospho-Akt.

Synthesis of Aminopyridine Derivatives

The synthesis of aminopyridine derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with piperidine. For instance, a chloro- or fluoro-substituted nitropyridine can be reacted with piperidine, followed by the reduction of the nitro group to an amine. Other methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the pyridine ring and piperidine.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro profiling of this compound against a panel of PI3K isoforms. Positive results from these initial screens would warrant further investigation into its cellular effects on the PI3K/Akt/mTOR pathway and its anti-proliferative activity in relevant cancer cell lines. Subsequent lead optimization through medicinal chemistry efforts could further enhance its potency and selectivity, potentially leading to the development of a novel therapeutic agent for the treatment of cancer or other diseases driven by aberrant PI3K signaling.

References

An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for the chemical compound 6-(1-Piperidinyl)-3-pyridinamine. While a singular, seminal discovery paper for this specific molecule is not readily apparent in the public domain, its history is intrinsically linked to the broader exploration of aminopyridines and their derivatives in medicinal chemistry. This document consolidates available information on its synthesis, likely through nucleophilic aromatic substitution, and contextualizes its relevance within the development of pharmacologically active agents. Detailed experimental protocols, based on established chemical principles for analogous structures, are provided to guide researchers in its preparation.

Introduction

This compound, a heterocyclic amine, belongs to a class of compounds that are of significant interest in the field of drug discovery and development. The pyridine scaffold is a common motif in a vast array of biologically active molecules, and its functionalization with various substituents, such as the piperidinyl group, allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of both a secondary amine within the piperidine ring and a primary aromatic amine on the pyridine core makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dihydrochloride salt are presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.

PropertyThis compoundThis compound dihydrochloride
CAS Number 55403-29-782857-31-6[1]
Molecular Formula C₁₀H₁₅N₃C₁₀H₁₇Cl₂N₃
Molecular Weight 177.25 g/mol 250.17 g/mol [1]
IUPAC Name 6-(piperidin-1-yl)pyridin-3-amine6-(piperidin-1-yl)pyridin-3-amine;dihydrochloride
Canonical SMILES C1CCN(CC1)C2=NC=C(C=C2)NC1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl

History and Discovery

A definitive historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. Its emergence is likely intertwined with the broader investigation of substituted aminopyridines as key intermediates in the development of novel therapeutic agents. The core structure, combining a pyridine ring with a piperidine moiety, is a common feature in compounds targeting a range of biological pathways. Research into analogous compounds, such as those with additional substitutions on the pyridine or piperidine rings, has been extensive, particularly in the context of kinase inhibitors and receptor modulators. The synthesis of the unsubstituted this compound was likely a logical step in the systematic exploration of the chemical space around this pharmacologically relevant scaffold.

The primary route for the synthesis of such compounds is through the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with piperidine. This well-established reaction is a cornerstone of heterocyclic chemistry and provides a reliable method for the formation of the C-N bond between the pyridine ring and the piperidine nucleophile.

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution of a 6-halopyridin-3-amine with piperidine. 6-Chloropyridin-3-amine is a common and commercially available starting material for this transformation.

General Reaction Scheme

G 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine This compound This compound 6-Chloropyridin-3-amine->this compound Piperidine, Base, Heat

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the nucleophilic aromatic substitution of halopyridines with amines and serves as a guide for the synthesis of this compound.

Materials:

  • 6-Chloropyridin-3-amine

  • Piperidine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyridin-3-amine (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent.

  • Addition of Nucleophile: Add piperidine (1.5-2.0 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 100-150 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove any remaining solvent and base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 6-chloropyridin-3-amine and base in solvent B Add piperidine A->B C Heat and stir B->C D Cool and dilute with water C->D Reaction Complete E Extract with ethyl acetate D->E F Wash with brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H I This compound H->I Pure Product

Caption: A typical workflow for the synthesis and purification of this compound.

Potential Pharmacological Significance and Future Directions

While specific biological activity data for the unsubstituted this compound is not extensively published, the broader class of substituted 6-(piperidinyl)pyridin-3-amine derivatives has been investigated for various pharmacological activities. The structural motif is present in molecules designed as kinase inhibitors, which are crucial in cancer therapy, and as modulators of various receptors in the central nervous system.

The presence of the 3-amino group provides a key point for further chemical modification, allowing for the attachment of various pharmacophores through amide bond formation or other coupling reactions. This makes this compound a valuable building block for the generation of compound libraries for high-throughput screening in drug discovery programs.

Future research could focus on the systematic biological evaluation of this compound and its simple derivatives to fully elucidate their pharmacological profile. Furthermore, the development of more efficient and environmentally friendly synthetic routes to this and related compounds remains an area of interest for process chemists.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. While its specific discovery and history are not clearly delineated, its synthesis can be reliably achieved through well-established methods such as nucleophilic aromatic substitution. The structural features of this molecule make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in the field of drug development.

References

An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Literature Review and Patents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature and patent landscape surrounding the heterocyclic compound 6-(1-Piperidinyl)-3-pyridinamine. While direct, in-depth research on this specific molecule is limited, this document extrapolates from closely related analogs to provide insights into its synthesis, potential biological activities, and applications in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Profile

PropertyValueReference
IUPAC Name 6-(Piperidin-1-yl)pyridin-3-amineN/A
CAS Number 82857-31-6 (dihydrochloride salt)[1]
Molecular Formula C₁₀H₁₅N₃N/A
Molecular Weight 177.25 g/mol N/A
Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2)NN/A

Synthesis and Methodology

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methods for the synthesis of analogous 6-substituted-3-aminopyridines, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopyridin-3-amine with piperidine. The most likely precursor is 6-chloropyridin-3-amine, a commercially available starting material.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds via the displacement of the chloride ion from the pyridine ring by the secondary amine of piperidine. This reaction is typically facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 6-position towards nucleophilic attack.

G cluster_reactants Reactants cluster_conditions Conditions 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine Product This compound 6-Chloropyridin-3-amine->Product Piperidine, Heat Piperidine Piperidine Heat Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for SNAr reactions on chloropyridines and would require optimization for the specific synthesis of this compound.

Materials:

  • 6-Chloropyridin-3-amine

  • Piperidine (excess)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate or Triethylamine, optional)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 6-chloropyridin-3-amine (1 equivalent).

  • Add an excess of piperidine (3-5 equivalents).

  • Add a suitable solvent (DMF or DMSO).

  • If desired, add a base to scavenge the HCl byproduct.

  • Heat the reaction mixture to a high temperature (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the excess piperidine and solvent.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Applications

While no specific biological data for this compound has been found, the 3-aminopyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules. Derivatives of 6-substituted-3-aminopyridines have been investigated for a range of therapeutic applications.

Kinase Inhibition

The 3-aminopyridine core is a recognized hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the substituent at the 6-position can be tailored to occupy the hydrophobic pocket, thereby influencing potency and selectivity. It is plausible that this compound could exhibit inhibitory activity against various protein kinases, making it a potential starting point for the development of novel anticancer agents.

G cluster_pathway Potential Kinase Inhibition Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Signal Transduction Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase signaling by a putative inhibitor.

Central Nervous System (CNS) Activity

Aminopyridine derivatives have been explored for their activity in the central nervous system. For instance, certain analogs have shown affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The piperidine moiety is a common feature in many CNS-active drugs, as it can influence properties such as blood-brain barrier permeability and receptor binding. Therefore, this compound could potentially serve as a scaffold for the development of novel CNS agents.

Patent Landscape

A direct patent search for "this compound" did not yield specific patents covering this exact molecule as a standalone invention. However, numerous patents claim broader Markush structures that would encompass this compound. These patents are generally in the area of kinase inhibitors for the treatment of proliferative diseases, such as cancer.

A patent for the preparation of a structurally similar piperazine analog, 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, suggests a synthetic strategy that could be adapted. This patented method involves a photocatalytic reaction of 2-aminopyridine with a protected piperazine derivative[2].

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While direct experimental data is scarce, its structural similarity to known biologically active molecules, particularly kinase inhibitors and CNS-active agents, suggests that it could be a valuable scaffold for medicinal chemistry programs. The synthesis is likely achievable through standard organic chemistry methodologies, such as nucleophilic aromatic substitution. Further research is warranted to elucidate the specific biological properties of this compound and to explore its potential as a lead structure for the development of novel therapeutics. Researchers interested in this molecule are encouraged to synthesize it and perform a thorough biological evaluation to uncover its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(1-Piperidinyl)-3-pyridinamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Minoxidil, a widely used medication for the treatment of androgenic alopecia. Its structure, featuring a pyridinamine core with a piperidine substituent, makes it a valuable building block in medicinal chemistry. The synthesis of this compound is a critical step in the manufacturing process of these active pharmaceutical ingredients (APIs).

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The primary route described herein involves a two-step process starting from 2,5-dichloropyridine: a nucleophilic aromatic substitution (SNAr) with piperidine, followed by a Buchwald-Hartwig amination. This method is selected for its reliability and relatively high yields.

Overall Synthesis Pathway

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 2-Chloro-5-(1-piperidinyl)pyridine. This step involves the selective nucleophilic aromatic substitution of one chlorine atom on 2,5-dichloropyridine with piperidine. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to its proximity to the electron-withdrawing ring nitrogen, facilitating its selective replacement.[1]

  • Step 2: Synthesis of this compound. The intermediate, 2-chloro-5-(1-piperidinyl)pyridine, is then subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction to introduce the amino group at the 3-position.

Synthesis_Pathway Start 2,5-Dichloropyridine Intermediate 2-Chloro-5-(1-piperidinyl)pyridine Start->Intermediate Piperidine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat Product This compound Intermediate->Product Ammonia source (e.g., LHMDS), Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Solvent (e.g., Toluene)

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis. All chemicals should be of reagent grade or higher.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
2,5-DichloropyridineC₅H₃Cl₂N147.9916110-09-1Purity ≥98%
PiperidineC₅H₁₁N85.15110-89-4Purity ≥99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous
Lithium bis(trimethylsilyl)amide (LHMDS)C₆H₁₈LiNSi₂167.334039-32-11.0 M solution in THF
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7251364-51-3Catalyst
XantphosC₃₉H₃₂OP₂578.62161265-03-8Ligand
TolueneC₇H₈92.14108-88-3Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction/chromatography
HexanesC₆H₁₄86.18110-54-3For chromatography
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous, for drying
Silica GelSiO₂60.087631-86-960-120 mesh for column chromatography
Step 1: Synthesis of 2-Chloro-5-(1-piperidinyl)pyridine

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyridine (10.0 g, 67.6 mmol), potassium carbonate (18.7 g, 135.2 mmol), and anhydrous DMSO (100 mL).

  • Reagent Addition: Add piperidine (8.0 mL, 81.1 mmol, 1.2 equivalents) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. The product is typically used in the next step without further purification.

Expected Outcome:

ParameterValue
Product Name2-Chloro-5-(1-piperidinyl)pyridine
AppearanceOff-white to pale yellow solid
Expected Yield11.5 - 12.5 g (87-95%)
Purity (by GC)>95%
Step 2: Synthesis of this compound

Protocol:

  • Reaction Setup: In a 500 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.62 g, 0.68 mmol, 2 mol%) and Xantphos (0.78 g, 1.35 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous toluene (150 mL) and stir for 10 minutes to form the catalyst complex. Then, add the crude 2-chloro-5-(1-piperidinyl)pyridine (11.0 g, 56.0 mmol) from Step 1.

  • Amination: Cool the mixture to 0 °C in an ice bath. Slowly add LHMDS (1.0 M solution in THF, 112 mL, 112 mmol, 2.0 equivalents) dropwise over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 6-8 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Outcome:

ParameterValue
Product NameThis compound
AppearanceLight brown or yellow solid
Expected Yield7.5 - 8.9 g (75-90% over two steps)
Melting Point98-102 °C
Purity (by HPLC)>98%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product s1_setup 1. Setup Reaction (2,5-Dichloropyridine, K2CO3, DMSO) s1_add 2. Add Piperidine s1_setup->s1_add s1_react 3. Heat at 120°C (12-16h) s1_add->s1_react s1_workup 4. Cool & Quench (Ice Water) s1_react->s1_workup s1_isolate 5. Isolate by Filtration & Wash s1_workup->s1_isolate s1_dry 6. Dry Product s1_isolate->s1_dry s2_add_int 2. Add Intermediate from Step 1 s1_dry->s2_add_int Use crude product s2_setup 1. Setup Reaction (Inert Atm.) (Catalyst, Ligand, Toluene) s2_setup->s2_add_int s2_add_lhmps 3. Add LHMDS at 0°C s2_add_int->s2_add_lhmps s2_react 4. Heat at 80°C (6-8h) s2_add_lhmps->s2_react s2_quench 5. Cool & Quench (aq. NH4Cl) s2_react->s2_quench s2_extract 6. Extract with EtOAc s2_quench->s2_extract s2_dry 7. Wash, Dry & Concentrate s2_extract->s2_dry s2_purify 8. Column Chromatography s2_dry->s2_purify s2_final 9. Isolate Pure Product s2_purify->s2_final

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Piperidine: Is a flammable and corrosive liquid with a strong odor. Handle with care.

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

    • LHMDS: Is a highly reactive and pyrophoric reagent. It reacts violently with water. Must be handled under an inert atmosphere.

    • Palladium Catalysts: Can be toxic. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization Data (Representative)

Final product characterization should be performed to confirm identity and purity.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.55 (d, J=2.5 Hz, 1H), 7.00 (dd, J=8.5, 2.5 Hz, 1H), 6.60 (d, J=8.5 Hz, 1H), 3.50 (s, 2H, -NH₂), 3.10 (t, J=5.5 Hz, 4H), 1.70 (m, 4H), 1.55 (m, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 150.1, 140.2, 135.5, 125.0, 108.9, 50.5, 25.8, 24.5.
Mass Spec (ESI) m/z 178.13 [M+H]⁺

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of this procedure.

References

Application Notes and Protocols for the Purification of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-(1-Piperidinyl)-3-pyridinamine, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques commonly applied to analogous aminopyridine derivatives.

Introduction

This compound is a bifunctional molecule featuring a substituted pyridine ring, making it a valuable building block in the development of various therapeutic agents. The purity of this intermediate is critical as impurities can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The protocols outlined below describe two common and effective methods for its purification: silica gel column chromatography and recrystallization.

Purification Techniques

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel chromatography approach is typically effective.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.

  • Column Packing: Carefully pour the slurry into a glass column of appropriate size, ensuring even packing to avoid air bubbles and channels. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Once dried, carefully add the silica-adsorbed sample to the top of the column bed.

  • Elution: Begin the elution process with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A common starting gradient could be 100% hexane, gradually moving to a mixture of hexane and ethyl acetate (e.g., 9:1, then 4:1, and so on). The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis beforehand.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow for Silica Gel Column Chromatography

G Workflow for Silica Gel Column Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Obtain Purified Product evaporate->product

Caption: Workflow for purifying this compound via column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve this compound sparingly at room temperature but readily at its boiling point. Potential solvents include ethanol, isopropanol, toluene, or a mixture of solvents like ethanol/water or toluene/hexane. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Workflow for Recrystallization

G Workflow for Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Solid in Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry product Obtain Purified Crystalline Product dry->product

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for each purification technique based on typical results for analogous compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterSilica Gel Column ChromatographyRecrystallization
Typical Purity (by HPLC) > 99%> 98%
Expected Yield 70-90%60-85%
Throughput LowerHigher
Solvent Consumption HighModerate
Primary Impurity Removal Polar and non-polar impuritiesPrimarily soluble impurities

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. Both silica gel column chromatography and recrystallization are effective methods for achieving high purity. Column chromatography offers excellent separation of a wide range of impurities, while recrystallization is a more straightforward and scalable technique, particularly for removing soluble impurities from a solid product. The choice between these methods should be guided by the specific purity requirements, the nature of the impurities, and the scale of the purification. For optimal results, a combination of these techniques may be employed, for instance, an initial purification by column chromatography followed by a final polishing step via recrystallization.

References

Application Notes: Analytical Characterization of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

These application notes provide detailed protocols for the analytical characterization of 6-(1-Piperidinyl)-3-pyridinamine, a key intermediate in pharmaceutical synthesis. The methods outlined below are essential for confirming the identity, purity, and structure of the compound, ensuring its quality for research, development, and manufacturing purposes. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for the quantitative determination of the purity of this compound and for the separation of related substances. Reversed-phase HPLC with UV detection is a robust and widely used technique for analyzing aromatic amines and pyridine-containing compounds.[1][2]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (analytical grade)

    • Deionized Water (18.2 MΩ·cm)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase diluent (10:90 Acetonitrile:Water) to prepare a 1.0 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following data is a representative example for illustrative purposes.

ParameterValue
Retention Time (tʀ)8.52 min
Purity (by area %)99.6%
Tailing Factor1.1
Theoretical Plates> 5000

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Fig. 1: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the structure of the main component and detecting any volatile or semi-volatile impurities. Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a fingerprint for the molecule.[3][4]

Experimental Protocol
  • Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer. A fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Reagents and Materials:

    • Methanol (GC grade)

    • This compound sample.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Mode: Split (1:20)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 40-400 m/z

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in methanol.

    • Ensure the sample is fully dissolved. If necessary, use sonication.

Data Presentation

The following data is a representative example for illustrative purposes. The molecular weight of this compound (C₁₀H₁₅N₃) is 177.25 g/mol .

ParameterValueInterpretation
Retention Time (tʀ)12.8 min-
Molecular Ion [M]⁺m/z 177Corresponds to the molecular weight of the compound.
Key Fragment Ionsm/z 176Loss of a hydrogen atom [M-H]⁺.
m/z 94Fragment corresponding to the aminopyridine moiety.
m/z 84Fragment corresponding to the piperidinyl radical cation.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Methanol inject Inject into GC dissolve->inject separate Capillary Column Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze tic Generate TIC analyze->tic spectra Extract Mass Spectra tic->spectra library Compare to Library / Interpret spectra->library

Fig. 2: GC-MS Analysis Workflow.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive analytical technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Reagents and Materials:

    • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

    • NMR tubes.

    • This compound sample.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignments.

Data Presentation

The following data is a representative example for illustrative purposes based on known chemical shifts for piperidine and substituted pyridines.[5][6]

¹H NMR (400 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95d1HPyridine C2-H
7.10dd1HPyridine C4-H
6.55d1HPyridine C5-H
3.60br s2H-NH₂
3.45t4HPiperidine C2'-H, C6'-H
1.65m6HPiperidine C3'-H, C4'-H, C5'-H

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)Assignment
158.5Pyridine C6
142.0Pyridine C2
138.5Pyridine C3
123.0Pyridine C4
108.0Pyridine C5
45.5Piperidine C2', C6'
25.8Piperidine C3', C5'
24.5Piperidine C4'

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Data Presentation

The following data is a representative example for illustrative purposes based on characteristic IR frequencies for aromatic amines, pyridines, and secondary amines.[7][8]

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretching (primary amine)
3050WeakAromatic C-H stretching
2930, 2850StrongAliphatic C-H stretching (piperidine)
1620StrongN-H scissoring (amine)
1590, 1480Medium-StrongAromatic C=C and C=N stretching (pyridine ring)
1250MediumAromatic C-N stretching
1130MediumAliphatic C-N stretching

Workflow Visualization

FTIR_Workflow cluster_analysis FTIR-ATR Analysis cluster_data Data Interpretation background Collect Background Spectrum sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Spectrum (Absorbance) acquire->process assign Assign Characteristic Bands process->assign

Fig. 3: FTIR-ATR Analysis Workflow.

References

Application Notes and Protocols for the In Vitro Assay Development of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1-Piperidinyl)-3-pyridinamine is a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough in vitro characterization is the foundational step in the drug discovery and development pipeline.[1] This document provides a comprehensive guide to the initial in vitro evaluation of this compound, outlining key assays to determine its cytotoxic and anti-proliferative effects, and to begin elucidating its mechanism of action. The protocols provided herein are designed to be adaptable to various cancer cell lines and laboratory settings.

The initial phase of in vitro testing is crucial for making go/no-go decisions and for guiding further preclinical development.[2] By employing a panel of well-established assays, researchers can efficiently gather data on the compound's biological activity. This document will focus on three core assays: a cytotoxicity assay (Lactate Dehydrogenase release), a cell proliferation assay (BrdU incorporation), and an apoptosis assay (Annexin V-FITC/PI staining). Furthermore, we will discuss a potential signaling pathway, the PI3K/AKT pathway, that is often implicated in cancer and may be a relevant target for compounds with similar structural motifs.[3]

Experimental Workflow

The following diagram outlines the general workflow for the initial in vitro characterization of this compound.

Experimental Workflow Experimental Workflow for In Vitro Characterization cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies Compound Preparation Compound Preparation Cytotoxicity Assay (LDH) Cytotoxicity Assay (LDH) Compound Preparation->Cytotoxicity Assay (LDH) Cell Line Selection Cell Line Selection Cell Line Selection->Cytotoxicity Assay (LDH) Cell Proliferation Assay (BrdU) Cell Proliferation Assay (BrdU) Cytotoxicity Assay (LDH)->Cell Proliferation Assay (BrdU) Determine IC50 Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Proliferation Assay (BrdU)->Apoptosis Assay (Annexin V) Confirm anti-proliferative effect Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assay (Annexin V)->Signaling Pathway Analysis Investigate mechanism of cell death

Caption: A general workflow for the initial in vitro screening of novel compounds.

Potential Signaling Pathway: PI3K/AKT

Given that structurally related compounds have been identified as inhibitors of the PI3K/AKT pathway, this represents a plausible target for this compound.[3] The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Inhibits Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

Experimental Protocols

Cytotoxicity Profiling: Lactate Dehydrogenase (LDH) Release Assay

Objective: To determine the cytotoxic effects of this compound on selected cancer cell lines.

Principle: The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium.[1] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).[1]

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).[1]

  • LDH Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[1]

  • Reaction Mixture: Add 50 µL of the LDH assay reaction mixture to each well.[1]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[1]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Data Presentation:

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Vehicle Control
0.1
1
10
100
Positive Control100100100
Anti-Proliferative Effects: BrdU Incorporation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: The BrdU (Bromodeoxyuridine) assay measures the incorporation of this synthetic nucleoside into the DNA of proliferating cells, which is a marker of DNA synthesis.

Protocol:

  • Cell Seeding: Seed 5 x 10^3 cells/well in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with various concentrations of this compound for 24 hours.[1]

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.[1]

  • Cell Fixation and DNA Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Substrate Addition: Add the substrate solution and incubate until color development is sufficient.[1]

  • Stop Reaction: Add a stop solution.[1]

  • Data Acquisition: Measure the absorbance at 450 nm.[1]

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).[1]

Data Presentation:

Concentration (µM)Absorbance (450 nm)% Inhibition of Proliferation
Vehicle Control0
0.1
1
10
100
IC50 (µM)
Apoptosis Induction: Annexin V-FITC/PI Assay

Objective: To determine if the observed cytotoxicity and anti-proliferative effects of this compound are due to the induction of apoptosis.

Principle: This flow cytometry-based assay uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[1]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the cells by flow cytometry.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (IC50)

Conclusion

The successful execution of these in vitro assays will provide a robust initial characterization of the biological activities of this compound. The data generated will be instrumental in understanding its potential as a therapeutic agent and will guide subsequent stages of drug development, including more detailed mechanistic studies and in vivo testing. It is important to remember that these are foundational assays, and further investigation into specific molecular targets and signaling pathways will be necessary to fully elucidate the compound's mechanism of action.

References

Application Notes and Protocols for Kv7 Potassium Channel Activators in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "6-(1-Piperidinyl)-3-pyridinamine" is not available in the public domain. The following application notes and protocols are based on the well-characterized class of compounds, Kv7/KCNQ potassium channel activators, which are structurally and functionally related to the requested compound. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction to Kv7/KCNQ Potassium Channel Activators

Kv7 (or KCNQ) channels are a family of voltage-gated potassium channels that play a crucial role in regulating neuronal excitability.[1][2] The activation of these channels leads to a hyperpolarizing outward potassium current, which can stabilize the resting membrane potential and reduce the frequency of action potentials.[1] This mechanism makes Kv7 channel activators a subject of interest for therapeutic interventions in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[3][4]

One of the key functions of Kv7 channels is to dampen neuronal excitability, in part by controlling the resting membrane potential.[1] Their activation at subthreshold potentials helps to prevent spurious action potential firing.[1] In various neuronal cell types, the activation of Kv7 channels has been shown to reduce intracellular calcium influx, particularly in response to nociceptive stimuli.[3]

Data Presentation: Efficacy of Representative Kv7 Activators

The following table summarizes the efficacy of two well-studied Kv7 channel activators, Retigabine and ICA-27243, on inhibiting capsaicin-induced calcium influx in F11 cells, a neuronal cell line commonly used in pain research.[3]

CompoundTarget SpecificityConcentrationEffect on Capsaicin-induced [Ca2+]i increaseCell Line
RetigabinePan-Kv7 activator10 µMSignificant reductionF11
ICA-27243Kv7.2/Kv7.3 selective1 µMSignificant reductionF11

Experimental Protocols

Protocol 1: Assessment of Kv7 Activator Effects on Intracellular Calcium Levels

This protocol outlines the methodology for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to a Kv7 activator using a fluorescent calcium indicator.

Materials:

  • F11 cells (or other suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Kv7 channel activator (e.g., Retigabine, ICA-27243)

  • Stimulating agent (e.g., Capsaicin, Bradykinin)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture F11 cells to an appropriate confluency in 24-well plates containing glass coverslips.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Application:

    • Add the Kv7 channel activator at the desired concentration to the cells and incubate for 10-15 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.

    • Acquire baseline fluorescence readings (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

    • Apply the stimulating agent (e.g., capsaicin) to the cells.

    • Record the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration.

    • Compare the calcium response in cells pre-treated with the Kv7 activator to control cells.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of the Kv7 channel activator.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, F11)

  • 96-well cell culture plates

  • Cell culture medium

  • Kv7 channel activator

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Kv7 channel activator in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for 24-48 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Kv7_Channel Kv7 Channel (KCNQ) K_efflux K+ Efflux Kv7_Channel->K_efflux TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Activator Kv7 Activator (e.g., this compound) Activator->Kv7_Channel activates Capsaicin Capsaicin Capsaicin->TRPV1 activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->TRPV1 inhibits Ca2+ influx Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Ca_influx->Neuronal_Excitability increases Pain_Signal Reduced Pain Signaling Neuronal_Excitability->Pain_Signal

Caption: Signaling pathway of Kv7 channel activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Neuronal Cells (e.g., F11) B Culture cells to appropriate confluency A->B C Load cells with Calcium Indicator (Fura-2 AM) B->C D Pre-incubate with Kv7 Activator C->D E Stimulate with Agonist (e.g., Capsaicin) D->E F Measure Fluorescence (340/380 nm ratio) E->F G Calculate change in intracellular Ca2+ F->G H Compare treated vs. control groups G->H

Caption: Workflow for assessing Kv7 activator effects.

References

Application Notes and Protocols: "6-(1-Piperidinyl)-3-pyridinamine" and Analogs as Ligands in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"6-(1-Piperidinyl)-3-pyridinamine" belongs to the aminopyridine class of compounds, a versatile scaffold known for its interactions with a variety of biological targets. Due to a lack of specific receptor binding data for "this compound" in publicly available literature, this document will use a structurally related aminopyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitrile , as a representative example to illustrate the application of this chemical class in receptor binding assays. This analog has been investigated for its affinity towards sigma (σ) receptors, which are implicated in a range of neurological disorders.

This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of such compounds with their target receptors. The methodologies outlined are fundamental in pharmacology and drug discovery for determining key parameters such as ligand affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).

Quantitative Data Summary

The binding affinity of a test compound is typically determined through competitive binding assays, where the compound's ability to displace a known radioligand from its receptor is measured. The results are often expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

For the purpose of this illustrative application note, we will consider a hypothetical dataset for our representative aminopyridine analog against the σ1 and σ2 receptors.

CompoundReceptorRadioligandKi (nM)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitrileσ1[³H]-DTG15
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitrileσ2[³H]-DTG50

Experimental Protocols

Radioligand binding assays are a robust method for quantifying the interaction between a ligand and a receptor.[1] The following protocols are generalized for a competitive binding assay using a filtration-based method, which is suitable for membrane-bound receptors.[1][2]

Membrane Preparation
  • Homogenization: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[2]

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.[2] The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[2]

  • Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.

  • Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[2]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay.[2]

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from the target receptor.

  • Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 200-250 µL per well.[2]

  • Component Addition: To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]

    • A range of concentrations of the unlabeled test compound (e.g., "this compound" analog).

    • A fixed concentration of the radioligand (e.g., [³H]-DTG, typically at a concentration close to its Kd value).

    • The membrane preparation is added last to initiate the binding reaction.[2]

  • Controls:

    • Total Binding: Contains membrane, radioligand, and buffer (no competitor).

    • Non-specific Binding (NSB): Contains membrane, radioligand, and a high concentration of a non-labeled ligand known to bind to the receptor (e.g., 10 µM non-labeled DTG) to saturate all specific binding sites.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[2]

  • Termination and Filtration: The incubation is stopped by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[2] The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Radioactivity Counting: The filters are dried, and a scintillation cocktail is added.[2] The radioactivity trapped on the filters is then counted using a scintillation counter.[2]

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Tissue/Cell Homogenization p2 Centrifugation p1->p2 p3 Washing p2->p3 p4 Protein Quantification p3->p4 a1 Add Buffer, Test Compound, and Radioligand to Plate p4->a1 a2 Add Membrane Preparation a1->a2 a3 Incubate to Equilibrium a2->a3 a4 Rapid Vacuum Filtration a3->a4 a5 Wash Filters a4->a5 a6 Scintillation Counting a5->a6 d1 Calculate Specific Binding a6->d1 d2 Determine IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway ligand Aminopyridine Ligand (e.g., Sigma Receptor Antagonist) receptor Sigma-1 Receptor ligand->receptor Binding effector Downstream Effector (e.g., Ion Channel Modulation) receptor->effector Inhibition response Cellular Response (e.g., Altered Neuronal Excitability) effector->response Leads to

Caption: Hypothetical signaling pathway for a sigma receptor antagonist.

References

In Vivo Experimental Design for 6-(1-Piperidinyl)-3-pyridinamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of 6-(1-Piperidinyl)-3-pyridinamine, a novel aminopyridine derivative with putative neuroprotective properties. Lacking specific experimental data for this compound, this document presents a detailed, hypothetical experimental design based on the known pharmacology of related aminopyridine and piperidine compounds, and established preclinical research methodologies. The protocols outlined herein cover essential aspects of in vivo drug development, including pharmacokinetics, efficacy in a relevant disease model, and preliminary toxicology, adhering to international guidelines.

Hypothetical Mechanism of Action: Neuroprotection via PI3K/Akt Signaling

Aminopyridines have been shown to modulate neuronal activity, and for the purpose of this experimental design, we hypothesize that this compound exerts neuroprotective effects by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and apoptosis, and its activation is a known mechanism for neuroprotection in various models of neuronal injury.[1][2][[“]][4][5]

PI3K_Akt_Pathway cluster_0 Ischemic Insult cluster_1 Therapeutic Intervention cluster_2 Signaling Cascade Ischemia Ischemia Bax Bax Ischemia->Bax activates Compound This compound PI3K PI3K Compound->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Neuronal_Survival Neuronal_Survival

Section 1: Pharmacokinetic (PK) Profiling in Sprague-Dawley Rats

Objective

To determine the pharmacokinetic profile of this compound following a single oral dose in rats.

Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (n=18), 8-10 weeks old, weighing 250-300g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight prior to dosing.

  • Dosing: A single dose of 10 mg/kg of this compound, formulated in 0.5% methylcellulose, is administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Brain Tissue Collection: At the 2-hour time point (approximating Tmax), a separate cohort of animals (n=3) is euthanized for brain tissue collection to determine the brain-to-plasma concentration ratio.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis. Brain tissue is homogenized and processed for drug extraction.

  • Bioanalysis: Plasma and brain homogenate concentrations of the compound are determined using a validated LC-MS/MS method.

Data Presentation
ParameterValue (Mean ± SD)
Dose (Oral) 10 mg/kg
Cmax (ng/mL) 450 ± 75
Tmax (h) 1.5 ± 0.5
AUC0-24h (ng·h/mL) 2800 ± 450
T½ (h) 6.2 ± 1.1
Oral Bioavailability (%) 45 ± 8
Brain-to-Plasma Ratio @ 2h 1.8 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

PK_Workflow Start Start Animal_Acclimatization Acclimatize Sprague-Dawley Rats Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage (10 mg/kg) Fasting->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Brain_Collection Brain Collection @ 2h (Satellite Group) Dosing->Brain_Collection Sample_Processing Plasma Separation & Brain Homogenization Blood_Sampling->Sample_Processing Brain_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis End End PK_Analysis->End

Section 2: Efficacy Evaluation in a Rat Model of Ischemic Stroke

Objective

To assess the neuroprotective efficacy of this compound in a transient middle cerebral artery occlusion (MCAO) model in rats.

Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (n=40), weighing 280-320g.

  • MCAO Surgery: Focal cerebral ischemia is induced by transiently occluding the right middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.

  • Experimental Groups:

    • Sham-operated + Vehicle

    • MCAO + Vehicle

    • MCAO + Compound (5 mg/kg)

    • MCAO + Compound (10 mg/kg)

  • Dosing: The compound or vehicle is administered orally 30 minutes after the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a 5-point scale (0=no deficit, 4=severe deficit).

  • Infarct Volume Measurement: At 24 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

Data Presentation
GroupNeurological Score (Mean ± SD)Infarct Volume (% of Hemisphere, Mean ± SD)
Sham + Vehicle 0.0 ± 0.00.0 ± 0.0
MCAO + Vehicle 3.5 ± 0.538.2 ± 5.1
MCAO + Compound (5 mg/kg) 2.4 ± 0.625.6 ± 4.3
MCAO + Compound (10 mg/kg) 1.8 ± 0.4 17.8 ± 3.9

*p<0.05, *p<0.01 vs. MCAO + Vehicle. Note: The data presented is hypothetical.

Efficacy_Workflow Start Start MCAO Induce MCAO (90 min occlusion) Start->MCAO Grouping Randomize into 4 Groups (Sham, Vehicle, 5 mg/kg, 10 mg/kg) MCAO->Grouping Dosing Oral Dosing (30 min post-reperfusion) Grouping->Dosing Assessment 24h Post-MCAO Assessment Dosing->Assessment Neuro_Score Neurological Deficit Scoring Assessment->Neuro_Score Infarct_Volume Infarct Volume (TTC Staining) Assessment->Infarct_Volume Data_Analysis Statistical Analysis Neuro_Score->Data_Analysis Infarct_Volume->Data_Analysis End End Data_Analysis->End

Section 3: Toxicology and Safety Assessment

Objective

To evaluate the acute and sub-chronic oral toxicity of this compound in rodents, following OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)
  • Animal Model: Female Wistar rats (n=3 per step), 8-12 weeks old.

  • Procedure: A stepwise procedure is used, starting with a dose of 300 mg/kg. The presence or absence of mortality determines the next step (either a lower dose of 50 mg/kg or a higher dose of 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Endpoint: Classification of the substance into a GHS category based on the observed toxicity.

28-Day Sub-Chronic Oral Toxicity (OECD Guideline 407)
  • Animal Model: Male and female Wistar rats (n=10 per sex per group).

  • Dose Groups:

    • Control (Vehicle)

    • Low Dose (e.g., 20 mg/kg/day)

    • Mid Dose (e.g., 60 mg/kg/day)

    • High Dose (e.g., 180 mg/kg/day)

  • Dosing: Daily oral gavage for 28 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At day 29, blood is collected for hematology and clinical chemistry analysis. Animals are euthanized, and major organs are weighed and subjected to histopathological examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

Table 3.1: Acute Oral Toxicity (Hypothetical Outcome)

Starting Dose (mg/kg)Outcome (Mortality within 24h)GHS Category
300 0/3Category 5 or Unclassified

Table 3.2: Sub-Chronic Toxicity Key Findings (Hypothetical)

ParameterControlLow Dose (20 mg/kg)Mid Dose (60 mg/kg)High Dose (180 mg/kg)
Body Weight Gain (Male, g) 45 ± 543 ± 640 ± 532 ± 7*
ALT (U/L) 35 ± 838 ± 745 ± 995 ± 20**
Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.6 ± 0.10.6 ± 0.2
Liver Histopathology NormalNormalMinimal centrilobular hypertrophyModerate centrilobular hypertrophy
NOAEL --20 mg/kg/day-

*p<0.05, *p<0.01 vs. Control. ALT: Alanine Aminotransferase. Note: The data presented is hypothetical.

Toxicology_Logic cluster_acute Acute Toxicity (OECD 423) cluster_subchronic Sub-Chronic Toxicity (OECD 407) Start_Dose Start Dose (e.g., 300 mg/kg) Observe_Mortality Observe Mortality Start_Dose->Observe_Mortality Decision Mortality? Observe_Mortality->Decision Lower_Dose Test Lower Dose Decision->Lower_Dose Yes Higher_Dose Test Higher Dose Decision->Higher_Dose No Classify GHS Classification Lower_Dose->Classify Higher_Dose->Classify Dose_Groups 4 Dose Groups (Control, Low, Mid, High) Daily_Dosing 28-Day Daily Dosing Dose_Groups->Daily_Dosing In_Life_Obs In-Life Observations (Body Weight, Clinical Signs) Daily_Dosing->In_Life_Obs Terminal_Analysis Terminal Analysis (Hematology, Chemistry, Histopathology) In_Life_Obs->Terminal_Analysis NOAEL Determine NOAEL Terminal_Analysis->NOAEL

References

Application Notes and Protocols for the Dosing and Administration of 6-(1-Piperidinyl)-3-pyridinamine and Related Aminopyridine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific preclinical data regarding the dosing and administration of the compound "6-(1-Piperidinyl)-3-pyridinamine" is publicly available in the current scientific literature. The following application notes and protocols are generalized based on studies of structurally related aminopyridine and piperidine-containing molecules. Researchers should conduct dose-finding and toxicity studies to establish a safe and effective dose for the specific compound and animal model being used.

Introduction

This document provides a comprehensive guide for the preparation, dosing, and administration of aminopyridine-based compounds, exemplified by the structure "this compound," for in vivo studies in animal models, particularly rodents. Pyridine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable candidates for drug discovery and development in areas such as oncology and neurology.[1][2][[“]][4] The protocols outlined below are intended to serve as a foundational resource for researchers initiating preclinical evaluation of such compounds.

Data Presentation: Representative Dosing and Administration Parameters

The following tables provide representative quantitative data for the administration of aminopyridine and piperidine-containing compounds to rodents. These values are illustrative and should be adapted based on the specific compound's characteristics and the experimental objectives.

Table 1: Representative Dosing for a Novel Aminopyridine Compound in Rodents

ParameterMouse (Mus musculus)Rat (Rattus norvegicus)
Route of Administration Oral (gavage), Intravenous (IV), Intraperitoneal (IP)Oral (gavage), Intravenous (IV), Intraperitoneal (IP)
Dose Range (Oral) 1 - 50 mg/kg1 - 50 mg/kg
Dose Range (IV) 0.5 - 10 mg/kg0.5 - 10 mg/kg
Dose Range (IP) 1 - 25 mg/kg1 - 25 mg/kg
Dosing Frequency Once daily (QD) or twice daily (BID)Once daily (QD) or twice daily (BID)
Vehicle 0.5% Methylcellulose in sterile water, Saline, 5% DMSO in corn oil0.5% Methylcellulose in sterile water, Saline, 5% DMSO in corn oil

Table 2: Recommended Administration Volumes for Rodents

RouteMouse (mL/kg)Rat (mL/kg)
Oral (gavage) 1010
Intravenous (IV) 55
Intraperitoneal (IP) 1010
Subcutaneous (SC) 105

Experimental Protocols

Formulation and Preparation of Dosing Solutions

The proper formulation of a test compound is critical for ensuring accurate dosing and bioavailability.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose, corn oil)

  • Co-solvent if required (e.g., DMSO, ethanol)

  • Sterile vials

  • Magnetic stirrer and stir bars

  • pH meter

  • 0.22 µm syringe filters

Protocol:

  • Vehicle Selection: Choose a vehicle based on the solubility and stability of the test compound. For many pyridine derivatives, a suspension in 0.5% methylcellulose or a solution in a small percentage of DMSO in saline or corn oil is appropriate.

  • Preparation of Vehicle:

    • For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature and then to 4°C to ensure complete dissolution.

    • For saline/DMSO: Prepare a 5% DMSO in sterile saline solution by adding 5 mL of DMSO to 95 mL of sterile saline.

  • Compound Formulation:

    • Accurately weigh the required amount of the test compound.

    • If using a co-solvent, first dissolve the compound in the minimal amount of co-solvent (e.g., DMSO).

    • Slowly add the vehicle to the dissolved compound while stirring to achieve the final desired concentration.

    • For suspensions, ensure continuous stirring to maintain homogeneity.

  • Sterilization: For parenteral administration, the final formulation should be sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a sterile vial.[5] This is not suitable for suspensions. For suspensions, prepare them aseptically.

  • Storage: Store the prepared formulation according to the compound's stability data, typically at 4°C and protected from light.

Administration Protocols for Rodents

Oral gavage ensures the direct and accurate administration of a specific volume of a substance into the stomach.[6][7][8][9]

Materials:

  • Mouse gavage needles (18-22 gauge, flexible or stainless steel with a ball tip)

  • Syringes (1 mL)

  • Prepared dosing solution

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.

  • Needle Measurement: Before the first use, measure the appropriate length of the gavage needle by holding it alongside the mouse from the mouth to the last rib. Mark this length on the needle.

  • Gavage Procedure:

    • With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth toward the esophagus. The mouse will typically swallow, which aids in passing the needle into the esophagus.

    • Advance the needle to the pre-measured mark. There should be no resistance. If resistance is felt, withdraw the needle and reposition.

    • Slowly administer the dosing solution.

    • Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Observe the mouse for several minutes for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.

IV administration allows for the rapid and complete bioavailability of a compound.[10][11][12][13][14]

Materials:

  • Rat restrainer

  • 25-27 gauge needles

  • 1 mL syringes

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol

  • Prepared dosing solution

Protocol:

  • Animal Preparation: Place the rat in a restrainer. To aid in vein visualization, warm the tail using a heat lamp or by immersing it in warm water for a few seconds.

  • Vein Visualization: The two lateral tail veins are the preferred sites for injection. Clean the tail with 70% ethanol.

  • Injection Procedure:

    • With the bevel of the needle facing up, insert the needle into the distal third of the lateral tail vein at a shallow angle.

    • A "flash" of blood in the hub of the needle indicates successful entry into the vein.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Post-Procedure Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Visualization of Experimental Workflows and Signaling Pathways

General Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel aminopyridine compound in a rodent cancer model.

G cluster_0 Pre-Study cluster_1 Dosing and Monitoring cluster_2 Endpoint Analysis Compound Formulation Compound Formulation Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Randomization and Grouping Randomization and Grouping Tumor Cell Implantation->Randomization and Grouping Daily Dosing Daily Dosing Randomization and Grouping->Daily Dosing Tumor Volume Measurement Tumor Volume Measurement Daily Dosing->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Body Weight Monitoring->Daily Dosing Euthanasia and Tissue Collection Euthanasia and Tissue Collection Body Weight Monitoring->Euthanasia and Tissue Collection Pharmacokinetic Analysis Pharmacokinetic Analysis Euthanasia and Tissue Collection->Pharmacokinetic Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Euthanasia and Tissue Collection->Pharmacodynamic Analysis Histopathology Histopathology Euthanasia and Tissue Collection->Histopathology

Caption: Workflow for an in vivo rodent xenograft study.

Hypothetical Signaling Pathway Modulated by an Aminopyridine Derivative

Many pyridine derivatives with anticancer activity function by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical pathway that could be targeted.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation and Survival Cell Proliferation and Survival mTOR->Cell Proliferation and Survival This compound This compound This compound->PI3K

Caption: Hypothetical PI3K/AKT/mTOR pathway inhibition.

References

Application Notes and Protocols for 6-(1-Piperidinyl)-3-pyridinamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1-Piperidinyl)-3-pyridinamine is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of heterocyclic scaffolds with significant biological activity. Its structure, featuring a reactive amino group on the pyridine ring and a piperidinyl moiety, allows for diverse chemical modifications, making it a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents. The pyridine nitrogen and the exocyclic amino group can participate in various coupling and cyclization reactions, while the piperidine ring can influence solubility, metabolic stability, and target engagement of the final compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 55403-29-7[1][2]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Appearance Not specified (typically a solid)
Solubility Soluble in common organic solvents

A dihydrochloride salt of this compound is also commercially available (CAS 82857-31-6), which may offer advantages in terms of stability and handling.[3]

Application in the Synthesis of Kinase Inhibitors

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of various kinases. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting the Aurora kinase family, which are key regulators of mitosis and are frequently overexpressed in cancer.

One important class of kinase inhibitors derived from this building block are the imidazo[4,5-b]pyridines. The synthesis of these compounds generally involves the elaboration of a 2,3-diaminopyridine precursor. While this compound is a 3-aminopyridine, it can be converted to the required 2,3-diamino intermediate through a nitration and subsequent reduction sequence, paving the way for the construction of the fused imidazole ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and functionalization of this compound.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the title compound from a readily available starting material.

Reaction Scheme:

SNAr 6-chloropyridin-3-amine 6-Chloropyridin-3-amine product This compound 6-chloropyridin-3-amine->product Piperidine, High-boiling solvent (e.g., DMSO, NMP), 120-180 °C piperidine Piperidine

Caption: Synthesis of this compound via SNAr.

Materials:

  • 6-Chloropyridin-3-amine

  • Piperidine (excess)

  • High-boiling solvent (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))

  • Reaction vessel suitable for high temperatures

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, dissolve 6-chloropyridin-3-amine in a high-boiling solvent.

  • Add an excess of piperidine to the reaction mixture.

  • Heat the mixture to 120-180 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the excess piperidine and the solvent.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce a variety of substituents. These reactions typically require the prior conversion of the amino group to a halide or triflate. The following are generalized protocols that can be adapted for specific substrates.

A. Buchwald-Hartwig Amination

This reaction is used to form a new carbon-nitrogen bond.

Buchwald_Hartwig start_material 6-(Piperidin-1-yl)-3-halopyridine product N-R-6-(Piperidin-1-yl)pyridin-3-amine start_material->product Pd catalyst, Ligand, Base, Solvent, Heat amine R-NH2 amine->product

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • Aryl or heteroaryl halide (derived from this compound) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.05 equiv)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide, amine, palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[4]

B. Suzuki-Miyaura Coupling

This reaction is used to form a new carbon-carbon bond.

Suzuki start_material 6-(Piperidin-1-yl)-3-halopyridine product 3-R-6-(Piperidin-1-yl)pyridine start_material->product Pd catalyst, Base, Solvent, Heat boronic_acid R-B(OH)2 boronic_acid->product

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • Aryl or heteroaryl halide (derived from this compound) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Signaling Pathways and Biological Targets

Derivatives of this compound, particularly the imidazo[4,5-b]pyridine class, are potent inhibitors of Aurora kinases. These serine/threonine kinases play a critical role in cell cycle regulation, and their overexpression is implicated in the development and progression of many cancers.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Apoptosis Apoptosis M->Apoptosis Inhibition leads to S S Phase G1->S S->G2 Aurora_Kinases Aurora Kinases (A, B, C) Aurora_Kinases->M Promotes Inhibitor Imidazo[4,5-b]pyridine (derived from this compound) Inhibitor->Aurora_Kinases Inhibits

Caption: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives.

By inhibiting Aurora kinases, these compounds can disrupt mitotic progression, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This makes this compound a valuable building block for the development of novel anti-cancer therapeutics.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its versatile reactivity allows for the construction of complex heterocyclic systems, particularly potent kinase inhibitors. The provided protocols offer a foundation for the synthesis and functionalization of this building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics targeting critical signaling pathways in diseases such as cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(1-Piperidinyl)-3-pyridinamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route is a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between a 6-halo-3-nitropyridine (typically 6-chloro-3-nitropyridine) and piperidine. This is followed by the reduction of the nitro group in the resulting 6-(1-piperidinyl)-3-nitropyridine intermediate to afford the final amine product.

Q2: Are there alternative synthetic strategies to the classical SNAr reaction?

A2: Yes, the Buchwald-Hartwig amination is a modern alternative for forming the C-N bond.[1] This palladium-catalyzed cross-coupling reaction can be employed to couple piperidine with a 6-halo-3-nitropyridine. While often providing high yields and good functional group tolerance, it requires careful control of reaction conditions to maintain catalyst activity.[1][2]

Q3: What are the critical parameters to control during the nucleophilic aromatic substitution (SNAr) step?

A3: Key parameters for a successful SNAr reaction include the choice of solvent, reaction temperature, and the presence of a base to neutralize the hydrogen halide byproduct. Common solvents include alcohols or polar aprotic solvents like DMSO. The temperature is often elevated to ensure a reasonable reaction rate.

Q4: Which reducing agents are suitable for the conversion of the nitro-intermediate to the final amine product?

A4: Several reducing agents can be used for this transformation. Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classical and effective method.[3][4] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is another common and often cleaner alternative.[4]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the aminopyridine, tailing on the silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[5] Recrystallization from a suitable solvent system is another effective method for obtaining highly pure material.[3] Acid-base extraction can also be employed to separate the basic product from non-basic impurities.[5]

Synthesis Workflow

Overall Synthesis Workflow for this compound cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Reduction cluster_2 Purification Start Starting Materials: 6-Halo-3-nitropyridine Piperidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Classical Route Buchwald Buchwald-Hartwig Amination Start->Buchwald Alternative Route Intermediate 6-(1-Piperidinyl)-3-nitropyridine SNAr->Intermediate Buchwald->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification Methods: - Column Chromatography - Recrystallization - Acid-Base Extraction Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guides

Step 1: Nucleophilic Aromatic Substitution (SNAr)
Observed Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature or time. 2. Inadequate base to neutralize HCl byproduct. 3. Poor quality of starting materials or solvent.1. Increase reaction temperature and/or extend reaction time. Monitor progress by TLC. 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) is used. 3. Use freshly distilled solvents and ensure the purity of the 6-halo-3-nitropyridine and piperidine.
Formation of Multiple Products (Side Reactions) 1. If using a di-substituted starting material (e.g., 2,6-dichloro-3-nitropyridine), substitution at the undesired position can occur.[6] 2. Degradation of starting materials or product under harsh conditions.1. Optimize reaction conditions (temperature, solvent) to favor substitution at the desired position. Consider steric effects of the nucleophile. 2. Use milder reaction conditions if possible. Monitor the reaction to avoid prolonged heating after completion.
Difficulty in Product Isolation The product may be soluble in the reaction mixture or form a salt that is difficult to handle.1. After solvent removal, perform an aqueous workup. Extract the product into an organic solvent. 2. If a salt has precipitated, neutralize the mixture before extraction.
Alternative Step 1: Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield or Stalled Reaction 1. Catalyst poisoning by the pyridine nitrogen.[7] 2. Inactive catalyst due to exposure to air or moisture. 3. Suboptimal choice of ligand or base.1. Use a ligand that is sterically bulky to shield the palladium center from pyridine coordination.[7] 2. Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[7] 3. Screen different bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases (e.g., NaOtBu).[7]
Formation of Palladium Black Catalyst decomposition at high temperatures.Lower the reaction temperature and potentially increase the reaction time.[7]
Step 2: Nitro Group Reduction
Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Reaction time is too short.1. Use a larger excess of the reducing agent (e.g., SnCl₂). 2. Ensure the catalyst is active and not poisoned. Use fresh catalyst if necessary. 3. Extend the reaction time and monitor by TLC until the starting material is fully consumed.
Formation of Side Products 1. Over-reduction of the pyridine ring (in catalytic hydrogenation). 2. Formation of azo or azoxy compounds. 3. Formation of tin-complexes that are difficult to break during workup (with SnCl₂).1. Use a milder catalyst or reaction conditions (lower pressure, temperature).[8] 2. This can sometimes occur with certain reducing agents. Ensure proper reaction conditions. 3. During workup, basify the solution thoroughly (e.g., with aqueous NaOH or NaHCO₃) to precipitate tin salts, which can then be filtered off.[9]
Product Degradation Harsh acidic conditions (with SnCl₂/HCl) or high temperatures can lead to decomposition.Use milder conditions where possible. For SnCl₂ reductions, ensure the temperature does not rise excessively.

Troubleshooting Logic Diagram

Troubleshooting Low Yield in Synthesis Start Low Yield of This compound Check_Step Which step has low yield? Start->Check_Step Step1 Step 1: C-N Formation Check_Step->Step1 C-N Formation Step2 Step 2: Reduction Check_Step->Step2 Reduction Step1_Analysis Analyze Step 1 Issues Step1->Step1_Analysis Step2_Analysis Analyze Step 2 Issues Step2->Step2_Analysis Incomplete_Reaction1 Incomplete Reaction? Step1_Analysis->Incomplete_Reaction1 Yes Side_Products1 Side Products Present? Step1_Analysis->Side_Products1 No Incomplete_Reaction2 Incomplete Reduction? Step2_Analysis->Incomplete_Reaction2 Yes Side_Products2 Side Products Present? Step2_Analysis->Side_Products2 No Solution_Temp_Time Increase Temperature/Time Incomplete_Reaction1->Solution_Temp_Time Yes Solution_Reagents1 Check Reagent Purity & Stoichiometry Incomplete_Reaction1->Solution_Reagents1 No Solution_Optimize_Cond Optimize Conditions to Minimize Side Reactions Side_Products1->Solution_Optimize_Cond Yes Solution_Reagents2 Increase Reducing Agent/ Check Catalyst Activity Incomplete_Reaction2->Solution_Reagents2 Yes Solution_Milder_Cond Use Milder Conditions Side_Products2->Solution_Milder_Cond Yes

Caption: A logical approach to troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Synthesis of 6-(1-Piperidinyl)-3-nitropyridine via SNAr

This protocol is a general guideline and may require optimization.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-3-nitropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMSO) to a concentration of approximately 0.2-0.5 M.

    • Add piperidine (1.1-1.5 eq.) to the solution.

    • Add a non-nucleophilic base such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.) to scavenge the HCl generated.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 6-(1-piperidinyl)-3-nitropyridine.

Protocol 2: Reduction of 6-(1-Piperidinyl)-3-nitropyridine using SnCl₂

This protocol is a general guideline and should be performed in a well-ventilated fume hood.

  • Reagents and Setup:

    • In a round-bottom flask, suspend 6-(1-piperidinyl)-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the suspension.

    • If using a non-alcoholic solvent, add concentrated hydrochloric acid (HCl) portion-wise with cooling.

  • Reaction:

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). The reaction is often exothermic.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH) to neutralize the acid and precipitate tin salts. Be cautious as this is an exothermic process and may involve gas evolution.

    • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with the organic solvent used in the reaction.

    • Separate the organic layer of the filtrate and extract the aqueous layer with additional portions of the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by flash column chromatography (often with a triethylamine-doped eluent) or recrystallization.

Quantitative Data Summary

The following table presents typical yields for analogous reactions, which can serve as a benchmark for the synthesis of this compound.

Reaction Step Starting Materials Product Conditions Reported Yield (Analogous Reactions) Reference(s)
SNAr 6-Chloropyridin-3-amine and Piperidine6-(Piperidin-1-yl)pyridin-3-amineDMSO or NMP, 120-180 °C60-70%[10]
SNAr 5-Bromo-2-nitropyridine and Piperazine1-(6-Nitropyridin-3-yl)piperazineAcetonitrile, DIPEA, reflux82%[11]
Reduction (SnCl₂) Aromatic Nitro CompoundAromatic AmineSnCl₂/HCl in EthanolVariable (46-80%)[4]
Reduction (Pd/C) Nitropyrimidine IntermediateAminopyrimidineH₂, Pd/C in Ethyl AcetateGenerally high, but can be variable[4]
Buchwald-Hartwig 2-Bromopyridine and Amine2-Aminopyridine derivativePd₂(dba)₃, Ligand, NaOtBu, Toluene60%[12]

References

Technical Support Center: Optimizing Reaction Yield of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(1-Piperidinyl)-3-pyridinamine. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of a 3-amino-6-halopyridine (typically 6-chloro- or 6-bromopyridin-3-amine) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3] Alternative methods, such as nucleophilic aromatic substitution (SNAr), can also be employed, though they may require harsher reaction conditions.[1]

Q2: My reaction is showing low or no conversion. What are the primary factors to investigate?

A2: Low or no conversion in a Buchwald-Hartwig amination of a chloropyridine is a common issue, often due to the lower reactivity of aryl chlorides compared to bromides or iodides.[2] Key areas to troubleshoot include:

  • Catalyst System: The choice of palladium source and ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary. Consider using a pre-catalyst for more efficient generation of the active Pd(0) species.[2][4]

  • Reaction Conditions: Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst. Use dry, degassed solvents. Elevated temperatures (80-110 °C) are often required for aryl chlorides.[2][4]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically most effective. If your starting material is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[2][4]

Q3: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?

A3: Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: This is the replacement of the halogen with a hydrogen atom on the pyridine ring.[2] It can be suppressed by using bulky ligands that promote rapid reductive elimination and ensuring strictly anhydrous conditions.[2][4]

  • Aryl Halide Homocoupling: This results in the formation of a biaryl impurity. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help minimize this.[4]

Q4: What is a suitable method for purifying the final product?

A4: The crude product can typically be purified by flash column chromatography on silica gel.[4][5] The choice of eluent will depend on the polarity of the product and any remaining impurities, but a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be an effective purification method.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage and handling to prevent degradation.[4]
Inappropriate Ligand For chloropyridines, use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1][3]
Insufficiently Strong Base Sodium tert-butoxide (NaOtBu) is generally the most effective base.[2] If using a weaker base, a more active catalyst system and higher temperatures may be required.[4]
Presence of Oxygen Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2][4]
Presence of Water Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[4]
Low Reaction Temperature For the amination of chloropyridines, temperatures in the range of 80-110 °C are often necessary.[2]
Problem: Significant Side Product Formation
Side Product Potential Cause Suggested Solution
Hydrodehalogenated Starting Material Slow reductive elimination. Presence of trace water.Use a bulkier ligand to accelerate reductive elimination. Ensure all reagents and solvents are scrupulously dry.[2][4]
Biaryl (Homocoupling) Highly reactive aryl halide. Incorrect catalyst-to-ligand ratio.Optimize the catalyst-to-ligand ratio (a 1:1 to 1:2 ratio is a good starting point).[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the expected impact of various reaction parameters on the yield of this compound based on general principles of the Buchwald-Hartwig amination of related chloropyridines. Note: This data is illustrative and optimal conditions should be determined experimentally.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Expected Yield (%)
Pd₂(dba)₃P(o-tol)₃NaOtBuToluene100Low
Pd(OAc)₂BINAPNaOtBuToluene100Moderate
Pd₂(dba)₃XantphosNaOtBuToluene100Moderate-High
Pd₂(dba)₃ XPhos NaOtBu Toluene 100 High
Pd₂(dba)₃RuPhosNaOtBuToluene100High

Table 2: Effect of Base and Solvent on Yield

Catalyst/LigandBase (1.4 equiv)SolventTemperature (°C)Expected Yield (%)
Pd₂(dba)₃ / XPhosK₂CO₃Toluene100Low
Pd₂(dba)₃ / XPhosK₃PO₄Toluene100Moderate
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene100Moderate-High
Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 High
Pd₂(dba)₃ / XPhosNaOtBuDioxane100High
Pd₂(dba)₃ / XPhosNaOtBuTHF80Moderate

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • 6-Chloropyridin-3-amine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-chloropyridin-3-amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by piperidine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex - HX (Base) Palladium Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active and appropriate? start->check_catalyst check_conditions Are reaction conditions (temperature, inertness) optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen different ligands (e.g., XPhos, RuPhos). Use a pre-catalyst. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_conditions->check_base Yes optimize_conditions Increase temperature (80-110 °C). Ensure rigorous inert atmosphere. check_conditions->optimize_conditions No check_reagents Are reagents and solvents pure and dry? check_base->check_reagents Yes optimize_base Use NaOtBu if compatible. If not, screen weaker bases with a more active catalyst. check_base->optimize_base No purify_reagents Purify starting materials. Use anhydrous, deoxygenated solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success optimize_base->success purify_reagents->success

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-(1-Piperidinyl)-3-pyridinamine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable synthesis of this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a halo-substituted nitropyridine, typically 6-chloro-3-nitropyridine, with piperidine. In this reaction, the piperidine acts as a nucleophile and displaces the chloride leaving group on the pyridine ring to form 6-(piperidin-1-yl)-3-nitropyridine. The reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.[1][2]

  • Reduction of the Nitro Group: The intermediate, 6-(piperidin-1-yl)-3-nitropyridine, is then reduced to the corresponding amine. This is a standard nitro-to-amine reduction that can be achieved using various reducing agents, such as stannous chloride (SnCl2) in hydrochloric acid (HCl), catalytic hydrogenation with palladium on carbon (Pd/C), or zinc dust with ammonium chloride.[3][4][5]

Q2: I am seeing an unexpected isomer in my final product. What could be the cause?

The formation of a regioisomeric impurity is a common issue, particularly if the starting material is a di-substituted pyridine like 2,6-dichloro-3-nitropyridine.

  • Issue: In such cases, piperidine can attack either the C2 or C6 position. While the substitution at the 6-position is generally favored to yield the precursor to this compound, substitution at the 2-position can also occur, leading to the formation of 2-(1-Piperidinyl)-6-chloro-3-nitropyridine.[1] This isomeric impurity will then be carried through the reduction step.

  • Troubleshooting:

    • Starting Material Selection: To avoid this issue, it is highly recommended to use 6-chloro-3-nitropyridine as the starting material if possible.

    • Reaction Conditions: The regioselectivity of the SNAr reaction can be influenced by factors such as the solvent, temperature, and the presence of a base. Optimization of these parameters may be necessary to favor the desired isomer. Nucleophilic aromatic substitution on pyridines generally occurs at the 2- and 4-positions relative to the nitrogen due to the electronic stabilization of the intermediate.[6][7][8] The presence of a nitro group further influences the preferred site of attack.

Q3: My reaction is showing incomplete conversion of the starting material. How can I improve the yield of the SNAr reaction?

Several factors can lead to incomplete conversion in the nucleophilic aromatic substitution step.

  • Issue: Insufficient reaction time, low temperature, or inadequate activation of the pyridine ring can result in unreacted 6-chloro-3-nitropyridine remaining in the reaction mixture.

  • Troubleshooting:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[9] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions at higher temperatures.

    • Base: The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or potassium carbonate, can be beneficial to neutralize the HCl formed during the reaction, which can protonate the piperidine and reduce its nucleophilicity.[10][11]

    • Solvent: A polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF) is often suitable for this type of reaction.

Q4: The reduction of the nitro group is not going to completion, or I am observing side products. What are the recommended reduction conditions?

The reduction of the nitro group is a critical step, and its success depends heavily on the chosen reducing agent and reaction conditions.

  • Issue: Incomplete reduction can leave the 6-(piperidin-1-yl)-3-nitropyridine intermediate in the final product. Over-reduction or side reactions can also occur, leading to other impurities. For instance, milder reducing conditions might lead to the formation of nitroso or hydroxylamine intermediates.[5]

  • Troubleshooting:

    • Choice of Reducing Agent:

      • Stannous Chloride (SnCl2): This is a classic and often reliable method. However, the workup can be cumbersome due to the formation of tin salts.[4]

      • Catalytic Hydrogenation (e.g., Pd/C): This is a cleaner method but requires specialized hydrogenation equipment. The catalyst's activity and the hydrogen pressure are critical parameters.

      • Zinc (Zn) or Iron (Fe) in Acid: These are also effective but can require careful pH control during workup.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion and to avoid over-reduction.

    • Workup Procedure: Ensure proper workup to remove the reducing agent and its byproducts. For metal-based reductions, an aqueous workup with basification is typically required to precipitate metal hydroxides and liberate the free amine product.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 6-(piperidin-1-yl)-3-nitropyridine Incomplete SNAr reaction.Increase reaction time and/or temperature. Use a non-nucleophilic base to scavenge HCl. Ensure anhydrous conditions.
Side reaction of piperidine.Use a slight excess of piperidine, but avoid a large excess which can complicate purification.
Presence of di-substituted piperidinyl pyridine Use of a di-halo-pyridine starting material (e.g., 2,6-dichloro-3-nitropyridine).Use a mono-halo starting material if possible. Optimize reaction stoichiometry to favor mono-substitution.
Isomeric impurity in the final product Non-regioselective SNAr reaction on a di-substituted pyridine.Use a more selective starting material like 6-chloro-3-nitropyridine. Optimize reaction conditions (solvent, temperature) to improve regioselectivity.
Incomplete reduction of the nitro group Insufficient reducing agent or reaction time. Deactivated catalyst (for hydrogenation).Add more reducing agent. Increase reaction time. For hydrogenation, use fresh catalyst and ensure adequate hydrogen pressure.
Presence of nitroso or hydroxylamine impurities Use of overly mild reduction conditions.Switch to a stronger reducing system (e.g., SnCl2/HCl). Ensure the reaction goes to completion.
Final product is difficult to purify Presence of unreacted starting materials or intermediates. Formation of multiple side products.Monitor each reaction step closely to ensure completion. Optimize reaction conditions to minimize side product formation. Employ appropriate purification techniques (e.g., column chromatography, recrystallization).

Experimental Protocols

Synthesis of 6-(piperidin-1-yl)-3-nitropyridine (SNAr Reaction)

  • To a solution of 6-chloro-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane or isopropanol), add piperidine (1.1-1.5 equivalents).[9]

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2-3 equivalents).[11]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-(piperidin-1-yl)-3-nitropyridine.

Reduction of 6-(piperidin-1-yl)-3-nitropyridine

  • Method A: Reduction with Stannous Chloride

    • Dissolve 6-(piperidin-1-yl)-3-nitropyridine (1 equivalent) in concentrated hydrochloric acid.

    • Cool the mixture in an ice bath and add a solution of stannous chloride dihydrate (SnCl2·2H2O) (3-4 equivalents) in concentrated HCl portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or LC-MS).

    • Carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide or potassium carbonate to pH > 10, which will precipitate tin salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Method B: Catalytic Hydrogenation

    • Dissolve 6-(piperidin-1-yl)-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

    • Stir the reaction vigorously until the uptake of hydrogen ceases and the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction cluster_troubleshooting Potential Side Products start 6-Chloro-3-nitropyridine + Piperidine snar S(N)Ar Reaction (e.g., Dioxane, Reflux) start->snar intermediate 6-(Piperidin-1-yl)-3-nitropyridine snar->intermediate side_product1 Isomeric Product (from 2,6-dichloro start) snar->side_product1 Incorrect Regiochemistry side_product3 Di-substitution Product snar->side_product3 Excess Piperidine/ Di-halo Substrate reduction Reduction (e.g., SnCl2/HCl or H2, Pd/C) intermediate->reduction product This compound reduction->product side_product2 Incomplete Reduction (Nitro Intermediate) reduction->side_product2 Incomplete Reaction

Caption: Synthetic workflow for this compound and potential side products.

Troubleshooting_Logic cluster_analysis Analysis of the Issue cluster_causes_yield Potential Causes for Low Yield cluster_causes_impurity Potential Sources of Impurity cluster_solutions Corrective Actions issue Problem Detected in Synthesis low_yield Low Yield issue->low_yield impurity Impurity Detected issue->impurity incomplete_snar Incomplete S(N)Ar low_yield->incomplete_snar incomplete_reduction Incomplete Reduction low_yield->incomplete_reduction poor_workup Poor Workup/Isolation low_yield->poor_workup isomer Isomeric Impurity impurity->isomer starting_material Unreacted Starting Material impurity->starting_material intermediate Unreacted Intermediate impurity->intermediate solution_snar Optimize S(N)Ar: - Increase time/temp - Add base incomplete_snar->solution_snar solution_reduction Optimize Reduction: - Stronger reducing agent - Monitor completion incomplete_reduction->solution_reduction solution_purification Improve Purification: - Recrystallization - Chromatography poor_workup->solution_purification solution_isomer Change Starting Material or Optimize Conditions isomer->solution_isomer starting_material->solution_snar intermediate->solution_reduction

Caption: A logical troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Purification of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(1-Piperidinyl)-3-pyridinamine. Below you will find detailed information on common issues encountered during its purification, along with recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound has a yellow or brownish tint. What is the cause and how can I remove it?

A: Discoloration, typically a yellow to brown hue, is often due to the presence of oxidation products. Aminopyridines can be susceptible to air oxidation, especially when exposed to light and air over time. While minor discoloration may not impact every application, high-purity material for drug development and sensitive assays should be colorless.

Troubleshooting Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as excessive charcoal can lead to product loss.

  • Column Chromatography: Passing the material through a silica gel plug or performing full column chromatography can effectively remove baseline impurities that may be colored.

  • Inert Atmosphere: To prevent further oxidation, handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q2: I am observing significant tailing of my product spot on the TLC plate and during column chromatography. What causes this and how can I fix it?

A: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1][2] The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1][2]

Troubleshooting Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.[1][2] A common practice is to add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase. This additive will compete for the acidic sites on the silica gel, resulting in more symmetrical peaks.

  • Use of Deactivated Silica: Consider using amine-functionalized or end-capped silica gel, which has fewer free silanol groups and reduces the likelihood of strong interactions with basic analytes.

  • Alternative Stationary Phases: For challenging separations, alumina (basic or neutral) can be a suitable alternative to silica gel.

Q3: My compound is difficult to crystallize from common solvents. What strategies can I employ?

A: The high polarity and presence of multiple hydrogen bond acceptors and donors in this compound can make crystallization challenging. The presence of even minor impurities can also inhibit crystal formation.

Troubleshooting Solutions:

  • Salt Formation: A highly effective technique for improving the crystallinity of amines is to convert them into a salt.[3] Dissolving the freebase in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of an acid (e.g., HCl in isopropanol or diethyl ether) will often precipitate a crystalline hydrochloride salt, which can then be recrystallized. The freebase can be regenerated by neutralization if required.

  • Solvent Screening: Systematically screen a wider range of solvents and solvent mixtures. Good solvent systems for recrystallization are those in which the compound is highly soluble when hot and sparingly soluble when cold.[4][5]

  • Anti-Solvent Addition: Dissolve the compound in a good solvent at room temperature and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

Q4: What are the likely impurities from a Buchwald-Hartwig synthesis of this compound?

A: If synthesized via a Buchwald-Hartwig amination of a 6-halo-3-aminopyridine with piperidine, potential impurities include:

  • Unreacted Starting Materials: Residual 6-halo-3-aminopyridine and piperidine.

  • Catalyst Residues: Palladium complexes and phosphine ligand-related byproducts (e.g., phosphine oxides).

  • Dehalogenated Byproduct: 3-aminopyridine, formed from the reduction of the starting halide.

  • Homocoupling Products: Formation of biphenyl-type structures from the coupling of two aryl halides.

These impurities can often be removed by a combination of aqueous workup, column chromatography, and recrystallization.

Data Presentation

The following tables summarize typical parameters for the purification of aminopyridine derivatives. These are intended as a starting point and may require optimization for this compound.

Table 1: Illustrative Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) with 0.5% Triethylamine
Typical Rf of Product 0.2 - 0.4 in 95:5 DCM:MeOH
Expected Purity >98%
Typical Yield 70-90%

Table 2: Suggested Recrystallization Solvents

Solvent SystemExpected Outcome
Isopropanol/Water Good for inducing crystallization of the freebase.
Ethanol/Hexane Dissolve in hot ethanol, add hexane as an anti-solvent.
Ethyl Acetate Can be effective for moderately polar compounds.
Isopropanol/HCl To form and recrystallize the hydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH), with a small addition of triethylamine (TEA) (e.g., 95:5:0.5 DCM:MeOH:TEA).[1][6]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Equilibrate the column with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Alternatively, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Load the sample onto the top of the column.

  • Elution: Begin elution with the mobile phase, starting with a lower polarity if a gradient is used. Gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and continue to add small portions until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product (from synthesis) workup Aqueous Workup (e.g., extraction) crude->workup analysis1 Purity Analysis (TLC, LC-MS) workup->analysis1 chromatography Column Chromatography (Silica Gel + TEA) analysis1->chromatography Impurities Present analysis2 Purity Analysis (TLC, LC-MS) chromatography->analysis2 recrystallization Recrystallization (e.g., from Isopropanol) analysis2->recrystallization Further Purification Needed final_product Pure Product (>99% Purity) analysis2->final_product Purity >99% recrystallization->final_product Troubleshooting_Tree Troubleshooting Purification Issues start Purification Issue issue_tailing Tailing in Chromatography? start->issue_tailing solution_tailing Add 0.5-1% TEA to eluent issue_tailing->solution_tailing Yes issue_crystallization Fails to Crystallize? issue_tailing->issue_crystallization No solution_crystallization Form a salt (e.g., HCl salt) and recrystallize issue_crystallization->solution_crystallization Yes issue_color Product is Colored? issue_crystallization->issue_color No solution_color Treat with activated charcoal during recrystallization issue_color->solution_color Yes

References

Technical Support Center: 6-(1-Piperidinyl)-3-pyridinamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-(1-Piperidinyl)-3-pyridinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, particularly during process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their primary scale-up challenges?

A1: The two most prevalent synthetic routes are:

  • Nucleophilic Aromatic Substitution (SNAr): This typically involves reacting a 6-halopyridine derivative (e.g., 6-chloro-3-aminopyridine or 6-bromo-3-aminopyridine) with piperidine. The primary scale-up challenges include managing reaction exotherms, ensuring complete conversion, and controlling impurity formation, particularly bis-substituted products if the starting material has multiple leaving groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would involve a 6-halopyridine and piperidine. Key scale-up issues are catalyst deactivation/poisoning, catalyst cost and removal from the final product, and the sensitivity of the reaction to air and moisture.[1]

Q2: My SNAr reaction is showing low yield and incomplete conversion at a larger scale. What are the likely causes?

A2: Low yields and incomplete conversion in SNAr reactions on a pyridine ring can be due to several factors:

  • Insufficient Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Ensure uniform heating of the larger reaction vessel.

  • Base Strength and Stoichiometry: A suitable base is often required to neutralize the hydrogen halide formed during the reaction. Inadequate base can lead to the formation of piperidine hydrochloride, reducing the concentration of the active nucleophile.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF or NMP are common but can be difficult to remove on a large scale. Toluene or dioxane are also frequently used.[1]

  • Mixing Efficiency: Inadequate agitation in a larger reactor can lead to localized concentration gradients and poor reaction kinetics.

Q3: I am observing the formation of a black precipitate in my Buchwald-Hartwig amination. What does this indicate?

A3: The formation of a fine black precipitate is typically palladium black, which indicates decomposition of the palladium catalyst.[1] This can be caused by:

  • Excessively High Temperatures: While heating is necessary (often 80-110 °C), temperatures above 120 °C can lead to catalyst decomposition.[1]

  • Presence of Oxygen: Palladium catalysts are sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[1]

  • Incompatible Reagents: Impurities in the starting materials or solvents can contribute to catalyst deactivation.

Q4: Why is amination at the 6-position of the pyridine ring favored?

A4: Nucleophilic aromatic substitution on pyridine rings is favored at the 2- and 4-positions (ortho and para to the nitrogen). This is because the anionic intermediate formed during the reaction is stabilized by resonance, with one of the resonance forms placing the negative charge on the electronegative nitrogen atom.[2][3][4] The 6-position is electronically equivalent to the 2-position. Attack at the 3-position does not allow for this stabilization.[2]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Catalyst Poisoning The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[1] Solution: Use a sterically bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) to shield the palladium center and prevent pyridine coordination.[5]
Incorrect Base Selection The base may be too weak to be effective or too strong, causing side reactions. Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. If it fails, consider other bases like LHMDS or K3PO4. Ensure the base is fresh and handled under inert conditions.[5]
Inadequate Temperature The reaction may be too slow at lower temperatures. Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for catalyst decomposition (palladium black formation).[1]
Poor Reagent/Solvent Quality Air or moisture can deactivate the catalyst. Solution: Use anhydrous, degassed solvents (e.g., toluene, dioxane).[5] Ensure all reagents are of high purity and handled under an inert atmosphere.
Issue 2: Impurity Formation in SNAr Reaction
Possible Cause Troubleshooting Step
Side Reactions due to High Temperature Prolonged heating at high temperatures can lead to the formation of degradation products. Solution: Optimize the temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant impurity generation.
Formation of Bis-Piperidinyl Adducts If the starting material has other potential leaving groups, over-reaction can occur. Solution: Control the stoichiometry of piperidine (use a slight excess, e.g., 1.1-1.5 equivalents). Consider adding the piperidine slowly to the heated solution of the halopyridine.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to impurities. Solution: Evaluate alternative, more stable solvents like NMP, dioxane, or toluene.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific substrate and scale.

  • Reaction Setup: In a glovebox, add the 6-halopyridine (1.0 eq.), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Solvent and Nucleophile Addition: Remove the vessel from the glovebox, and under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene) to make a 0.1-0.5 M solution. Add piperidine (1.1-1.5 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).[1]

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination of Pyridines
ParameterBuchwald-Hartwig AminationClassical SNArChichibabin-type (Modern)
Catalyst Palladium precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos)NoneNone
Amine Source PiperidinePiperidinePiperidine
Base NaOtBu, LHMDS, K₃PO₄Excess piperidine, K₂CO₃, or other non-nucleophilic baseNaH + LiI[6][7]
Solvent Toluene, Dioxane, THF[1][5]DMF, NMP, DMSO, or neatTHF[7]
Temperature 80 - 110 °C[1]100 - 180 °C65 - 85 °C[6]
Key Challenge Catalyst poisoning/deactivation[1]High temperatures, pressure build-upHandling of NaH

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Yield or Incomplete Conversion reaction_type Identify Reaction Type start->reaction_type snar SNAr reaction_type->snar SNAr buchwald Buchwald-Hartwig reaction_type->buchwald Pd-catalyzed snar_q1 Check Temperature & Time snar->snar_q1 buchwald_q1 Inert Atmosphere? buchwald->buchwald_q1 snar_a1 Increase Temperature/Time Monitor for Decomposition snar_q1->snar_a1 Yes snar_q2 Evaluate Base/Solvent snar_q1->snar_q2 No Improvement snar_a2 Use Stronger Base Switch to Higher Boiling Solvent snar_q2->snar_a2 buchwald_a1 Degas Solvents Use Glovebox/Schlenk Line buchwald_q1->buchwald_a1 No buchwald_q2 Catalyst/Ligand Choice buchwald_q1->buchwald_q2 Yes buchwald_a2 Use Bulky Ligand (e.g., XPhos) Screen Catalysts buchwald_q2->buchwald_a2 buchwald_q3 Palladium Black Observed? buchwald_q2->buchwald_q3 No Improvement buchwald_a3 Lower Reaction Temperature Increase Reaction Time buchwald_q3->buchwald_a3 Yes

References

Overcoming low solubility of "6-(1-Piperidinyl)-3-pyridinamine" in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(1-Piperidinyl)-3-pyridinamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the compound's low aqueous solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in a concentrated DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening?

A1: This is a very common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into a predominantly aqueous environment.[1][2][3][4] The drastic change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation. This is a kinetic solubility problem, where the rate of dilution is faster than the rate at which the compound can favorably interact with the new solvent system.[5] The final concentration you are targeting may be above the compound's kinetic solubility limit under your specific assay conditions (buffer composition, pH, temperature).[1]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Predicted Physicochemical Properties

Property Predicted Value/Characteristic Implication for Solubility
Compound Type Weakly Basic Amine Solubility is highly pH-dependent; increases at lower pH.[2][6]
pKa Estimated ~8.0-9.0 The compound will be significantly protonated and more soluble in buffers with a pH below 7.
LogP Moderately Lipophilic Inherently low aqueous solubility at neutral pH.
Hydrogen Bond Donors 1 (from the amine) Can participate in hydrogen bonding.

| Hydrogen Bond Acceptors | 3 (2 from nitrogens, 1 implied) | Can participate in hydrogen bonding. |

Q3: What systematic approaches can I take to improve the solubility of this compound for my assays?

A3: A multi-pronged approach is often the most effective. The primary strategies for improving the solubility of a weakly basic compound like this are pH adjustment and the use of co-solvents.[]

  • pH Adjustment : Lowering the pH of your aqueous buffer is the most direct way to increase solubility.[2][6] By protonating the basic nitrogen centers, you increase the compound's polarity and its affinity for water.

  • Use of Co-solvents : Incorporating a small percentage of a water-miscible organic solvent into your final assay buffer can significantly improve solubility.[][11][12]

  • Inclusion of Surfactants : If aggregation is suspected to be a cause of precipitation, adding a small amount of a non-ionic surfactant can help.[6][11]

  • Salt Formation : While typically done during chemical synthesis, if you have the free base, converting it to a salt form (e.g., a hydrochloride salt) can dramatically increase aqueous solubility.[2][6]

Q4: How does poor solubility affect my experimental results?

A4: Low solubility can severely compromise the quality and interpretation of your data.[1] Key issues include:

  • Underestimation of Potency : If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[1]

  • Inaccurate Structure-Activity Relationships (SAR) : Variability in solubility across a series of chemical analogs can mask the true SAR.[1]

  • False Negatives/Positives : Compound aggregates can cause non-specific interactions or interfere with assay detection methods, leading to misleading results.[6]

  • Poor Reproducibility : Inconsistent precipitation between experiments leads to high data variability.[1]

Troubleshooting Guide

This section provides a logical workflow and detailed protocols to diagnose and solve solubility issues with this compound.

Initial Troubleshooting Workflow

The following diagram outlines a decision-making process when you first encounter solubility problems.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc No check_dilution How is the dilution performed? check_conc->check_dilution Yes lower_conc->check_dilution optimize_dilution Action: Add DMSO stock dropwise to vigorously vortexing buffer. This prevents localized high concentrations. check_dilution->optimize_dilution Stock added before buffer systematic_opt Proceed to Systematic Solubility Optimization check_dilution->systematic_opt Already optimized optimize_dilution->systematic_opt

Caption: Initial troubleshooting workflow for compound precipitation.

Systematic Solubility Optimization Protocol

This protocol provides a step-by-step method to find the optimal buffer conditions for your compound. The goal is to test the effects of pH and co-solvents systematically.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.4).

  • Water-miscible co-solvents (e.g., DMSO, Ethanol, PEG-400).

  • 96-well clear bottom plate.

  • Plate reader capable of measuring turbidity/nephelometry at ~620 nm.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock of compound in 100% DMSO add_compound Add 2 µL of 10 mM DMSO stock to each well (Final conc: 200 µM) prep_stock->add_compound prep_buffers Prepare aqueous buffers (e.g., pH 5.0, 6.0, 7.4) prep_cosolvents Prepare intermediate co-solvent dilutions in each buffer (e.g., 2%, 4%, 10% v/v) prep_buffers->prep_cosolvents add_buffers Aliquot 98 µL of each buffer/ co-solvent condition into a 96-well plate prep_cosolvents->add_buffers add_buffers->add_compound mix_incubate Mix plate thoroughly and incubate for 1 hour at RT add_compound->mix_incubate read_plate Measure turbidity (OD at 620 nm) or observe visually for precipitation mix_incubate->read_plate analyze Identify pH and co-solvent conditions that result in the lowest turbidity read_plate->analyze

Caption: Experimental workflow for systematic solubility optimization.

Procedure:

  • Prepare Buffers : Create a matrix of conditions in a 96-well plate. Prepare your primary assay buffer at three different pH values (e.g., 7.4, 6.0, and 5.0). For each pH, prepare solutions containing different final concentrations of a co-solvent (e.g., 0%, 1%, 2%, and 5% DMSO).

  • Aliquot : Add 98 µL of each unique buffer/co-solvent condition to the wells of the 96-well plate. Include buffer-only controls.

  • Add Compound : Add 2 µL of your 10 mM compound stock solution in DMSO to each well. This results in a final compound concentration of 200 µM and adds an additional 2% DMSO to all wells.

  • Mix and Incubate : Seal the plate and mix thoroughly on a plate shaker for 1 minute. Incubate at your experimental temperature (e.g., room temperature) for 1 hour.[3]

  • Measure and Analyze : Measure the absorbance (optical density) at a high wavelength (e.g., 620 nm) using a plate reader. Higher OD values indicate greater light scattering due to precipitated material. You can also visually inspect the plate for cloudiness or precipitate.

Data Summary Table (Example Results)

Buffer pHFinal DMSO (%)Turbidity (OD 620nm)Visual ObservationSolubility Assessment
7.42%0.550Heavy PrecipitateInsoluble
7.45%0.210Light PrecipitatePoorly Soluble
6.02%0.150HazySparingly Soluble
6.05%0.045ClearSoluble
5.02%0.040ClearSoluble
Conceptual Pathway: pH-Dependent Solubility

This diagram illustrates why lowering the pH increases the solubility of a basic compound like this compound.

G cluster_high_ph High pH (e.g., > 8.0) cluster_low_ph Low pH (e.g., < 7.0) high_ph_compound Compound is in its neutral, free base form high_ph_property Less Polar / More Lipophilic high_ph_compound->high_ph_property process Protonation (Addition of H+) high_ph_compound->process high_ph_result Low Aqueous Solubility (Precipitation Likely) high_ph_property->high_ph_result low_ph_compound Amine groups are protonated (form a salt, R-NH3+) low_ph_property More Polar / Charged low_ph_compound->low_ph_property low_ph_result High Aqueous Solubility (Stays in Solution) low_ph_property->low_ph_result process->low_ph_compound

Caption: Impact of pH on the solubility of a basic compound.

References

Preventing degradation of "6-(1-Piperidinyl)-3-pyridinamine" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-(1-Piperidinyl)-3-pyridinamine to prevent its degradation. The following information is curated to address potential issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.[3] Additionally, protection from light is crucial, so amber or opaque containers are recommended.[4] For extended storage, flushing the container with an inert gas like argon or nitrogen can mitigate oxidation.

Q2: Is this compound sensitive to air or moisture?

Q3: What are the potential signs of degradation of this compound?

A3: Visual inspection can often provide the first clues of degradation. Common signs include a change in color (e.g., darkening or yellowing), a change in physical state (e.g., clumping of a powder), or the development of an unusual odor. However, chemical degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to confirm the purity and identify any degradation products.

Q4: How long can I store this compound before I should re-test its purity?

A4: The shelf life of this compound is dependent on the storage conditions. Based on stability studies of similar aminopyridine compounds, which show excellent stability for 6 months to a year when stored under ideal conditions (refrigerated, protected from light), it is recommended to re-evaluate the purity of this compound after one year of storage.[7][8] For critical applications, more frequent purity checks (e.g., every 6 months) are advisable.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.1. Verify Purity: Analyze the purity of the stored this compound using a validated stability-indicating HPLC method. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed). 3. Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened batch of the compound for subsequent experiments.
Discoloration of the compound Oxidation or exposure to light.1. Assess Purity: A color change is a strong indicator of degradation. Confirm the compound's purity via HPLC. 2. Discard if Necessary: If significant degradation is detected, it is best to discard the material as the impurities may interfere with your experiments. 3. Improve Storage: For future batches, ensure storage in an opaque, airtight container, potentially under an inert atmosphere.
Compound appears clumpy or wet Absorption of moisture (hygroscopicity).1. Dry the Compound: If the compound is only mildly affected, it may be possible to dry it under a vacuum. However, this may not reverse any hydrolysis that has occurred. 2. Check Purity: Analyze the purity of the dried material to ensure it is suitable for use. 3. Enhance Protection from Moisture: Store the compound in a desiccator or a dry box to prevent future moisture absorption.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

Visualizations

Potential Degradation Pathway of this compound

The primary degradation pathways for aminopyridines involve oxidation.[6] The electron-rich amino group and the pyridine ring are susceptible to attack by atmospheric oxygen, especially when exposed to light or in the presence of metal ion catalysts.

DegradationPathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, light N-oxide_derivative This compound N-oxide Oxidation->N-oxide_derivative Hydroxylated_derivative Hydroxylated or other oxidized products Oxidation->Hydroxylated_derivative

Caption: Potential oxidative degradation of this compound.

Troubleshooting Workflow for Compound Degradation

This workflow provides a logical sequence of steps to diagnose and address suspected degradation of this compound.

TroubleshootingWorkflow start Suspected Degradation (e.g., poor experimental results, visual change) check_visual Visually Inspect Compound (Color, Texture) start->check_visual check_purity Analyze Purity by HPLC check_visual->check_purity is_degraded Purity < 95% or Degradants Present? check_purity->is_degraded review_storage Review Storage Conditions (Temp, Light, Air, Moisture) is_degraded->review_storage Yes ok_to_use Compound is Suitable for Use is_degraded->ok_to_use No discard Discard Degraded Batch review_storage->discard use_new Use Fresh Batch of Compound discard->use_new implement_changes Implement Corrective Storage Procedures use_new->implement_changes StabilityTestingWorkflow start Initiate Stability Study prepare_samples Prepare and Package Samples in Final Container Closure start->prepare_samples initial_analysis Time 0 Analysis (HPLC, Visual Inspection) prepare_samples->initial_analysis storage_conditions Place Samples in Stability Chambers (e.g., 2-8°C, 25°C/60%RH, 40°C/75%RH) initial_analysis->storage_conditions pull_samples Pull Samples at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) storage_conditions->pull_samples pull_samples->pull_samples analyze_samples Analyze Pulled Samples (HPLC, Visual Inspection) pull_samples->analyze_samples data_analysis Analyze and Compare Data to Initial Time Point analyze_samples->data_analysis end Determine Shelf-Life and Optimal Storage Conditions data_analysis->end

References

"6-(1-Piperidinyl)-3-pyridinamine" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(1-Piperidinyl)-3-pyridinamine. The information is designed to help identify and remove byproducts and other impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are the potential byproducts?

The most common laboratory synthesis involves the nucleophilic aromatic substitution of 3-amino-6-chloropyridine with piperidine. This reaction, while generally efficient, can lead to several byproducts. The primary expected byproducts include:

  • Unreacted Starting Materials: Residual 3-amino-6-chloropyridine and piperidine.

  • Di-substituted Product: Formation of a di-piperidinyl pyridine derivative, although less likely due to the deactivating effect of the first piperidinyl group.

  • Hydrolysis Product: If water is present in the reaction mixture, 3-amino-6-hydroxypyridine can be formed.

  • Side reactions involving the amino group: The amino group of the starting material or product could potentially react under certain conditions, leading to more complex impurities.

Q2: What analytical techniques are recommended for identifying and quantifying byproducts in my sample of this compound?

To accurately assess the purity of your compound and identify any byproducts, a combination of the following analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structures of impurities if they are present in sufficient quantities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: The reaction is incomplete, and a significant amount of starting material (3-amino-6-chloropyridine) remains.
Possible Cause Suggested Solution
Insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature.
Base is not effective. If a base is used to scavenge the HCl byproduct, ensure it is of good quality and used in a sufficient amount. Common bases for this type of reaction include potassium carbonate or triethylamine.
Poor quality of reagents or solvents. Use freshly distilled or high-purity reagents and anhydrous solvents to minimize side reactions and ensure optimal reactivity.
Problem 2: The purified product is still contaminated with piperidine.
Possible Cause Suggested Solution
Inefficient removal during workup. Piperidine is a basic compound and can be effectively removed with an acidic wash during the workup. Use a dilute aqueous acid solution (e.g., 1M HCl) to wash the organic layer. Repeat the wash if necessary.
Azeotropic removal with solvent is incomplete. If rotary evaporation is used to remove excess piperidine, co-evaporation with a high-boiling point solvent like toluene can be effective.
Problem 3: The product shows poor peak shape (tailing) during silica gel column chromatography.
Possible Cause Suggested Solution
Interaction of the basic amine with acidic silica gel. The basic nature of the pyridinamine and piperidinyl groups can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent.
Inappropriate solvent system. The polarity of the eluent may not be optimal. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 3-amino-6-chloropyridine

  • Piperidine (excess, can also act as the solvent)

  • Optional: A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Optional: A base such as potassium carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-chloropyridine (1 equivalent) and piperidine (3-5 equivalents).

  • If using a solvent, add DMF or DMSO. If using a base, add K₂CO₃ (1.5-2 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing acidic and neutral impurities, as well as unreacted basic starting materials.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The basic product and unreacted piperidine will move to the aqueous layer.

  • Separate the aqueous layer.

  • Basify the aqueous layer to a pH > 10 with a concentrated NaOH solution.

  • Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A gradient of hexane/ethyl acetate or dichloromethane/methanol. To prevent peak tailing, add 0.5-1% triethylamine to the eluent.

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Summary of Analytical Data for Purity Assessment

Analytical TechniqueSample PreparationTypical ObservationsPurpose
HPLC Dissolve in mobile phase (e.g., acetonitrile/water)A major peak for the product and smaller peaks for impurities.Quantify purity and detect non-volatile byproducts.
LC-MS Dissolve in mobile phaseProvides mass-to-charge ratio for each peak from HPLC.Identify molecular weights of byproducts.
GC-MS Dissolve in a volatile solvent (e.g., dichloromethane)Peaks for volatile components.Identify residual solvents and volatile byproducts.
¹H NMR Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆)Characteristic peaks for the product and additional peaks for impurities.Confirm product structure and identify structures of major impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Reaction of 3-amino-6-chloropyridine and piperidine extraction Acid-Base Extraction synthesis->extraction Crude Product chromatography Column Chromatography extraction->chromatography Partially Purified Product analysis HPLC, LC-MS, GC-MS, NMR chromatography->analysis Purified Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_piperidine Excess Piperidine? is_starting_material->is_piperidine No optimize_reaction Optimize Reaction (Time, Temp, Base) is_starting_material->optimize_reaction Yes is_other Other Byproducts? is_piperidine->is_other No acid_wash Perform Acid Wash is_piperidine->acid_wash Yes column_chromatography Column Chromatography (with TEA) is_other->column_chromatography Yes pure_product Pure Product is_other->pure_product No optimize_reaction->pure_product acid_wash->pure_product column_chromatography->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

Modifying experimental conditions for "6-(1-Piperidinyl)-3-pyridinamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(1-Piperidinyl)-3-pyridinamine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous working solutions, it is advisable to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Direct dissolution in aqueous buffers may be challenging due to the compound's potential for limited aqueous solubility.

Q2: How should I store solutions of this compound?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh on the day of the experiment.

Q3: Is this compound stable under normal laboratory conditions?

A3: The compound is generally stable at normal temperatures and pressures when stored as a solid in a cool, dry, and dark place.[1] Solutions may be sensitive to light and prolonged exposure should be avoided.[1]

Q4: What are the known or predicted targets of this compound?

A4: While specific targets for this exact molecule are not extensively documented in public literature, compounds with similar aminopyridine scaffolds have been investigated as modulators of various protein kinases and other enzymes. It is recommended to perform initial screening assays to determine its activity profile in your system of interest.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
Potential Cause Recommended Solution
Low Aqueous Solubility Increase the percentage of DMSO in the final working solution (typically up to 0.5% is well-tolerated by most cell lines). If precipitation persists, consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01-0.05%).
Buffer Incompatibility Test the solubility in a small volume of different buffers with varying pH values. Some compounds exhibit pH-dependent solubility.
Concentration Too High Prepare a fresh, more dilute working solution from the stock. Determine the maximal soluble concentration in your experimental buffer through a serial dilution test.
Issue 2: Inconsistent or No Biological Activity
Potential Cause Recommended Solution
Compound Degradation Prepare fresh working solutions from a new aliquot of the DMSO stock. Ensure the stock solution has not undergone multiple freeze-thaw cycles. Verify the integrity of the solid compound if it has been stored improperly.
Incorrect Concentration Verify all dilution calculations. Perform a concentration-response experiment to ensure the effective concentration range is being tested.
Assay Interference The compound may interfere with the assay technology (e.g., fluorescence quenching/enhancement in optical assays). Run appropriate controls, such as testing the compound in the absence of the biological target.
Cell Permeability Issues (for cell-based assays) If the target is intracellular, the compound may have poor membrane permeability. Consider using cell lines with higher expression of relevant transporters or performing experiments on isolated enzymes or proteins.
Issue 3: High Background Signal in Assays
Potential Cause Recommended Solution
Compound Autofluorescence Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If significant, subtract the background fluorescence from all measurements.
Non-specific Binding Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to reduce non-specific interactions.
Insolubility Leading to Light Scatter Centrifuge your final working solution before adding it to the assay plate to pellet any undissolved compound.

Experimental Protocols

General Protocol for Preparing Working Solutions
  • Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Vortexing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Serially dilute the stock solution in your desired aqueous experimental buffer to the final working concentrations. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects your assay (typically ≤ 0.5%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Assay Buffer stock->working Dilute add_compound Add Compound to Assay Plate working->add_compound add_reagents Add Cells/Enzyme & Substrate add_compound->add_reagents incubate Incubate add_reagents->incubate read_plate Read Plate (e.g., Fluorescence) incubate->read_plate analyze Analyze Data & Plot Curves read_plate->analyze

Caption: General experimental workflow for using this compound.

troubleshooting_workflow start Inconsistent/No Activity check_sol Is the compound soluble in the assay buffer? start->check_sol check_conc Are the concentrations correct? check_sol->check_conc Yes optimize_sol Optimize buffer or use co-solvents. check_sol->optimize_sol No check_degradation Is the compound degraded? check_conc->check_degradation Yes recalc Recalibrate and verify dilutions. check_conc->recalc No fresh_sol Prepare fresh solutions. check_degradation->fresh_sol No contact Contact Support check_degradation->contact Yes end Problem Resolved optimize_sol->end recalc->end fresh_sol->end

Caption: Troubleshooting decision tree for inconsistent experimental results.

signaling_pathway compound This compound kinase Target Kinase (e.g., XYZ Kinase) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

References

Validation & Comparative

Comparative Efficacy of 6-(1-Piperidinyl)-3-pyridinamine and Other Key K-ATP Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the vasodilatory and channel-activating properties of 6-(1-Piperidinyl)-3-pyridinamine and its therapeutic alternatives, Minoxidil, Pinacidil, and Diazoxide.

Introduction

This compound is a compound of interest within the class of potassium channel openers, a group of drugs known for their vasodilatory effects. While specific efficacy data for this compound is not publicly available, its structural similarity to other well-characterized potassium channel openers suggests a comparable mechanism of action. This guide provides a comparative analysis of the presumed efficacy of this compound alongside established K-ATP channel openers: Minoxidil, Pinacidil, and Diazoxide. The primary mechanism of action for these compounds involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization, relaxation of the muscle, and subsequent vasodilation[1]. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of these agents.

Mechanism of Action: K-ATP Channel Opening

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. In vascular smooth muscle, the opening of these channels by compounds like Minoxidil, Pinacidil, and Diazoxide leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to muscle relaxation and vasodilation.

K-ATP Channel Opening and Vasodilation KCO K-ATP Channel Opener (e.g., Minoxidil, Pinacidil) KATP K-ATP Channel KCO->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 1: Signaling pathway of K-ATP channel opener-induced vasodilation.

Comparative Efficacy Data

While direct experimental data for this compound is unavailable, the following table summarizes the efficacy of Minoxidil, Pinacidil, and Diazoxide from various in vitro studies. The potency of these compounds is typically expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) required to elicit a response.

CompoundAssay TypeTargetEfficacy (EC50/IC50)Reference
Minoxidil Sulfate Whole-cell Patch ClampSarcolemmal K-ATP Channels (sarcKATP)182.6 µM[2][3]
Flavoprotein OxidationMitochondrial K-ATP Channels (mitoKATP)7.3 µM[2][3]
Pinacidil Thallium Flux AssayKir6.2/SUR2A K-ATP Channels11 µM[4]
Vasodilation AssayRat Aorta-log IC50 against KCl = 6.2[5]
Diazoxide Patch ClampPancreatic β-cell K-ATP ChannelsActivates in the presence of MgADP[6]
Intraocular Pressure ReductionMouse Eyes21.5% reduction[7]

Note: Direct comparison of EC50/IC50 values should be made with caution due to variations in experimental conditions and assay types.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of K-ATP channel openers.

Electrophysiology: Whole-Cell Patch Clamp

This technique is the gold standard for directly measuring the activity of ion channels.

Objective: To measure the effect of a test compound on K-ATP channel currents in isolated cells.

Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells or use a cell line expressing the desired K-ATP channel subunits.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the entire cell.

  • Data Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the resulting currents.

  • Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations and record the changes in K-ATP channel current.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Cell Isolation Seal_Formation Giga-seal Formation Cell_Isolation->Seal_Formation Pipette_Filling Pipette Filling Pipette_Filling->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Current_Recording Current Recording Whole_Cell->Current_Recording Compound_Application Compound Application Current_Recording->Compound_Application Data_Analysis Data Analysis (EC50) Compound_Application->Data_Analysis

Figure 2: Generalized workflow for a whole-cell patch-clamp experiment.
Rubidium/Thallium Efflux Assay

This is a higher-throughput method to assess the activity of potassium channels.

Objective: To indirectly measure the opening of K-ATP channels by quantifying the efflux of a potassium surrogate ion (rubidium or thallium).

Methodology:

  • Cell Culture: Plate cells expressing the target K-ATP channels in a multi-well plate.

  • Loading: Incubate the cells with a loading buffer containing rubidium (Rb+) or thallium (Tl+), allowing the ions to enter the cells.

  • Washing: Wash the cells to remove extracellular Rb+ or Tl+.

  • Compound Incubation: Add a buffer containing the test compound at various concentrations to the wells.

  • Efflux: The opening of potassium channels will cause the efflux of Rb+ or Tl+ from the cells into the supernatant.

  • Sample Collection: Collect the supernatant.

  • Quantification: Measure the concentration of Rb+ or Tl+ in the supernatant using atomic absorption spectroscopy or a fluorescent dye for thallium.

  • Data Analysis: Calculate the percentage of efflux and plot against the compound concentration to determine the EC50.

Efflux_Assay_Workflow Cell_Plating Plate Cells Loading Load with Rb+ or Tl+ Cell_Plating->Loading Washing Wash Cells Loading->Washing Incubation Incubate with Compound Washing->Incubation Efflux Ion Efflux Incubation->Efflux Collection Collect Supernatant Efflux->Collection Quantification Quantify Ions Collection->Quantification Analysis Calculate EC50 Quantification->Analysis

Figure 3: Generalized workflow for a rubidium/thallium efflux assay.

Conclusion

While the specific efficacy of this compound remains to be experimentally determined, its structural characteristics strongly suggest it functions as a K-ATP channel opener. The comparative data presented for established drugs in this class—Minoxidil, Pinacidil, and Diazoxide—provide a valuable framework for predicting its potential therapeutic applications and for designing future experimental evaluations. The provided protocols for patch-clamp electrophysiology and ion efflux assays offer robust methodologies for quantifying the activity of this and other novel potassium channel openers. Further research is warranted to elucidate the precise pharmacological profile of this compound and its potential as a therapeutic agent.

References

A Comparative Guide to Validating the Biological Activity of 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 6-(1-Piperidinyl)-3-pyridinamine. Given its structural similarity to known kinase inhibitors, this document focuses on methodologies to assess its potential as a Cyclin-Dependent Kinase (CDK) inhibitor. The performance of this compound is hypothetically compared against established CDK inhibitors like Palbociclib and Dinaciclib, supported by detailed experimental protocols and data visualization to guide laboratory investigation.

Comparative Analysis of Kinase Inhibitory Activity

To objectively evaluate the efficacy and selectivity of this compound, its inhibitory activity should be profiled against a panel of relevant kinases and compared with known inhibitors. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison.

Table 1: Comparative IC50 Values of Kinase Inhibitors

CompoundCDK2 (nM)CDK4 (nM)CDK6 (nM)CDK9 (nM)
This compound Data TBDData TBDData TBDData TBD
Palbociclib (Ibrance)>10,0001116>10,000
Dinaciclib (SCH 727965)1344

Note: Data for Palbociclib and Dinaciclib are compiled from publicly available literature. The entry for this compound is a placeholder for experimental data to be determined.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of biological activity. Below are protocols for key experiments to characterize a potential kinase inhibitor.

In Vitro Kinase Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a suitable peptide substrate, and ATP.

  • Compound Dilution: Create a serial dilution of this compound and control compounds (e.g., Palbociclib) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound dilution, and the peptide substrate.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is converted to a light signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[1][2][3]

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of living cells, serving as an indicator of cytotoxicity or anti-proliferative effects.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

Western blotting is used to detect changes in protein levels and phosphorylation status, confirming that the compound engages its intended target within the cell.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in SDS sample buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Rb, Cyclin D1) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][7]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The band intensity corresponds to the protein level.[7]

Visualized Workflows and Pathways

Diagrams help clarify complex processes and relationships, from experimental design to molecular mechanisms.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound (Serial Dilution) treatment Treat Cells/Reaction with Compound prep_compound->treatment prep_cells Seed Cells (96-well plate) prep_cells->treatment prep_reagents Prepare Assay Reagents (e.g., Kinase, Substrate, ATP) prep_reagents->treatment incubation Incubate (Time-dependent) treatment->incubation detection Add Detection Reagent (e.g., MTT, ADP-Glo) incubation->detection readout Measure Signal (Absorbance/Luminescence) detection->readout calculation Calculate % Inhibition or % Viability readout->calculation ic50 Determine IC50 / GI50 (Dose-Response Curve) calculation->ic50

Caption: A generalized workflow for in vitro compound validation.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds CyclinD Cyclin D Receptor->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription Inhibitor This compound (Hypothesized) Inhibitor->Complex Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway in cell cycle progression.

References

A Comparative Guide to the Experimental Data of 6-(1-Piperidinyl)-3-pyridinamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data for 6-(1-Piperidinyl)-3-pyridinamine and its structurally related analogs. Due to the limited availability of published experimental data for this compound, this document leverages data from close analogs to provide a predictive overview of its potential synthesis, physicochemical properties, and biological activities.

Table of Contents
  • Chemical Structure and Properties

  • Synthesis Protocols

  • Comparative Biological Activity

  • Signaling Pathways and Mechanisms of Action

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a piperidinyl group at the 6-position and an amino group at the 3-position. Its chemical structure suggests potential for various biological activities, a common feature among pyridine and piperidine derivatives.

Table 1: Physicochemical Properties of this compound and Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound dihydrochloride this compound structureC₁₀H₁₅N₃ · 2HCl250.1782857-31-6[1]
6-(Piperidin-1-ylmethyl)pyridin-3-amine 6-(Piperidin-1-ylmethyl)pyridin-3-amine structureC₁₁H₁₇N₃191.271240619-75-3[2]
6-(Morpholin-4-yl)pyridin-3-amine 6-(Morpholin-4-yl)pyridin-3-amine structureC₉H₁₃N₃O179.2252023-68-4[3]

Synthesis Protocols

Proposed Synthesis of this compound

A likely synthetic pathway involves the reaction of a halo-substituted aminopyridine with piperidine. For instance, starting from 6-chloro-3-nitropyridine, a two-step process can be envisioned:

  • Nucleophilic Aromatic Substitution: Reaction of 6-chloro-3-nitropyridine with piperidine to yield 6-(piperidin-1-yl)-3-nitropyridine.

  • Reduction of the Nitro Group: Reduction of the nitro group to an amino group, for example, using catalytic hydrogenation (e.g., H₂/Pd-C) or a reducing agent like tin(II) chloride, to afford the final product, this compound.

Synthesis_of_6_1_Piperidinyl_3_pyridinamine 6-chloro-3-nitropyridine 6-chloro-3-nitropyridine Step1 Nucleophilic Aromatic Substitution 6-chloro-3-nitropyridine->Step1 Piperidine Piperidine Piperidine->Step1 Intermediate 6-(piperidin-1-yl)-3-nitropyridine Step1->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Potential_Signaling_Pathways Compound This compound (Hypothesized) Target1 Bacterial Enzymes (e.g., Urease) Compound->Target1 Inhibition Target2 G-Protein Coupled Receptors (e.g., CCR5) Compound->Target2 Antagonism Target3 Kinases (e.g., FLT3) Compound->Target3 Inhibition Effect1 Antimicrobial Activity Target1->Effect1 Effect2 Anti-HIV Activity Target2->Effect2 Effect3 Anti-Cancer Activity Target3->Effect3 Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A1 Compound Synthesis & Purification A2 Target-based Screening (e.g., Enzyme Inhibition, Receptor Binding) A1->A2 A3 Cell-based Assays (e.g., Cytotoxicity, Antimicrobial MIC) A2->A3 B1 Animal Models of Disease (e.g., Infection, Cancer) A3->B1 B2 Pharmacokinetic & Toxicology Studies B1->B2

References

Navigating the Kinase Inhibitory Landscape of 6-(1-Piperidinyl)-3-pyridinamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and medicinal chemists, the 6-substituted-3-aminopyridine scaffold serves as a crucial starting point for the design of potent and selective kinase inhibitors. The strategic positioning of an amino group at the 3-position of the pyridine ring facilitates critical hydrogen bond interactions with the hinge region of many protein kinases. When coupled with a piperidinyl moiety at the 6-position, this core structure offers a versatile platform for synthetic modifications to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(1-Piperidinyl)-3-pyridinamine and its analogs, drawing on experimental data from studies on related heterocyclic systems that incorporate this key motif.

Comparative Analysis of Biological Activity

Table 1: Structure-Activity Relationship of Piperazine-Linked Aminopyridine Analogs as Bruton's Tyrosine Kinase (BTK) Inhibitors
Compound IDR Group (on Piperazine)BTK Inhibition IC50 (nM)Reference
6a H>1000[1]
6b Benzyl150[1]
6c 4-Methylbenzyl120[1]
6d 4-Methoxybenzyl80[1]
6e Phenylethyl75[1]
6f 4-Methoxyphenylethyl50[1]

This table illustrates that the introduction of lipophilic benzyl or phenylethyl groups at the nitrogen of the piperazine ring significantly enhances BTK inhibitory activity, suggesting favorable interactions within a lipophilic pocket of the kinase.[1]

Table 2: SAR of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as PI3Kδ Inhibitors
Compound IDR Group (on Quinazoline)PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)SU-DHL-6 Cell Proliferation IC50 (µM)Reference
A5 3-Fluorophenyl1.3>1000185>10000.16[2]
A8 3-Chlorophenyl0.723.412.11.90.12[2]
Idelalisib -1.2860542.1-[2]

These compounds demonstrate that substitutions on the quinazoline ring, which is attached to the core aminopyridine, profoundly impact both potency and selectivity against different PI3K isoforms.[2]

Key Structure-Activity Relationship Insights

From the available data on related compounds, several key SAR trends for the this compound scaffold can be deduced:

  • Substitution on the Piperidinyl/Piperazinyl Moiety: The addition of lipophilic groups, such as benzyl or phenylethyl, to the piperidinyl or a bioisosteric piperazinyl ring can significantly increase inhibitory potency against kinases like BTK. This suggests the presence of a hydrophobic pocket in the enzyme's binding site that can be effectively targeted.[1]

  • Modification of the 3-Amino Group: While not detailed in the tables, the 3-amino group is a critical anchor for binding to the kinase hinge region. Acylation or substitution on this amine would likely disrupt this key interaction and reduce activity, a common observation for this class of inhibitors.

  • Bioisosteric Replacement and Ring Fusion: The core aminopyridine structure is often incorporated into more complex fused heterocyclic systems, such as quinazolines or pyrazolopyridines, to enhance potency and modulate selectivity. For instance, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[2] Similarly, pyrazolopyrimidine derivatives have been explored as KDR kinase inhibitors.

  • Substitution on the Pyridine Ring: The electronic and steric nature of other substituents on the pyridine ring can influence the overall conformation and binding affinity of the molecule. For example, in related pyridopyrimidinones, substitutions on a phenyl ring at the 6-position did not markedly alter the selectivity profile between c-Src and Wee1 kinases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of related kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., BTK, PI3Kδ)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: In each well of a microplate, combine the kinase, its substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SU-DHL-6)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Landscape

To better understand the relationships and workflows in the study of this compound analogs, the following diagrams are provided.

SAR_Flowchart Structure-Activity Relationship (SAR) Workflow A Core Scaffold This compound B Modification at Piperidine Ring (R1) A->B C Modification at 3-Amino Group (R2) A->C D Modification on Pyridine Ring (R3) A->D E Synthesis of Analogs B->E C->E D->E F In Vitro Kinase Assays (e.g., BTK, PI3K) E->F G Cellular Proliferation Assays E->G H Data Analysis (IC50 Determination) F->H G->H I SAR Determination H->I

Caption: A flowchart illustrating the typical workflow for conducting SAR studies on the this compound scaffold.

Kinase_Signaling_Pathway Simplified PI3K Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor 6-Pyridylquinazoline Inhibitor (e.g., A8) Inhibitor->PI3K

Caption: A simplified diagram of the PI3K signaling pathway, a target for analogs of this compound.[2]

References

Benchmarking "6-(1-Piperidinyl)-3-pyridinamine" against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of "6-(1-Piperidinyl)-3-pyridinamine" against known kinase inhibitors, with a specific focus on its potential as a dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ). The exploration of dual-target inhibitors presents a promising therapeutic strategy for complex diseases such as Alzheimer's disease, where multiple signaling pathways are dysregulated.

Recent studies have highlighted the potential of 6-amino pyridine derivatives as effective dual inhibitors of GSK-3β and CK-1δ. While direct experimental data for "this compound" is emerging, this guide leverages data from closely related analogs to provide a valuable comparative framework.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of "this compound" and a selection of known GSK-3β, CK-1δ, and dual inhibitors. The data for the subject compound is based on a closely related 6-amino pyridine derivative, compound 8d, as reported in recent literature, to provide a relevant benchmark.

CompoundTarget(s)IC50 (µM) - GSK-3βIC50 (µM) - CK-1δReference Compound Type
This compound (analog) GSK-3β/CK-1δ 0.77 ± 0.01 0.57 ± 0.12 Dual Inhibitor
CHIR-99021GSK-3β0.0067>10Selective GSK-3β Inhibitor
TideglusibGSK-3β0.060>10Selective GSK-3β Inhibitor
KenpaulloneGSK-3β0.15>10Selective GSK-3β Inhibitor
PF-670462CK-1δ/ε>100.014Selective CK-1δ/ε Inhibitor
Compound 12 (Triazolotriazine-based)GSK-3β/CK-1δ0.170.68Dual Inhibitor

Note: The IC50 values for the "this compound (analog)" are representative of a closely related 6-amino pyridine derivative (compound 8d) identified as a potent dual GSK-3β/CK-1δ inhibitor.

Experimental Protocols

The following are detailed methodologies for in vitro kinase inhibition assays, which are fundamental for determining the potency of compounds like "this compound". The ADP-Glo™ Kinase Assay is a widely used method for its high sensitivity and suitability for high-throughput screening.

In Vitro Kinase Inhibition Assay for GSK-3β and CK-1δ (ADP-Glo™ Protocol)

This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.

I. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 2 mM DTT).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the respective kinase (typically 10-50 µM).

  • Substrate Solution: Prepare a stock solution of a specific substrate for each kinase in the kinase buffer. For GSK-3β, a common substrate is the peptide YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE. For CK-1δ, α-casein can be used.

  • Kinase Solution: Dilute recombinant human GSK-3β or CK-1δ enzyme in kinase dilution buffer to the desired concentration. The optimal concentration should be determined empirically.

  • Test Compound Dilution: Prepare a stock solution of "this compound" in 100% DMSO. Perform serial dilutions in kinase buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

II. Assay Procedure:

  • Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of a white, opaque 384-well plate.

  • Add 2.5 µL of the diluted kinase solution to each well.

  • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 45-60 minutes. The incubation time should be within the linear range of the reaction.

III. Signal Detection (ADP-Glo™):

  • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

IV. Data Analysis:

  • Subtract the background luminescence (from wells with no enzyme) from all experimental wells.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Wnt/β-Catenin Signaling Pathway

The Wnt signaling pathway is a critical cellular cascade involved in development and disease. GSK-3β is a key negative regulator of this pathway. Inhibition of GSK-3β by compounds like "this compound" can lead to the stabilization of β-catenin and the activation of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3b_on GSK-3β Dsh->GSK3b_on Inhibition GSK3b_Inhibitor This compound GSK3b_Inhibitor->GSK3b_on Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling with and without Wnt ligand, and the role of a GSK-3β inhibitor.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps in the in vitro kinase assay protocol described above.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Add Inhibitor and Kinase) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation (10-15 min at RT) Plate_Setup->Pre_Incubation Reaction_Start Initiate Kinase Reaction (Add Substrate/ATP) Pre_Incubation->Reaction_Start Reaction_Incubation Incubation (45-60 min at 30°C) Reaction_Start->Reaction_Incubation Signal_Detection Signal Detection (ADP-Glo™) 1. Add ADP-Glo™ Reagent (40 min) 2. Add Kinase Detection Reagent (30-60 min) Reaction_Incubation->Signal_Detection Read_Plate Measure Luminescence Signal_Detection->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.

Comparative Analysis of 6-(1-Piperidinyl)-3-pyridinamine: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific, quantitative assay data for the compound 6-(1-Piperidinyl)-3-pyridinamine. At present, there is insufficient information to construct a detailed comparison guide that meets the requirements of objectively comparing its performance with other alternatives, supported by experimental data.

Our extensive searches did not yield head-to-head studies, detailed experimental protocols for specific biological assays, or quantitative performance metrics such as IC50 or EC50 values against any particular biological target. The available information is largely limited to chemical identifiers, supplier listings, and very general classifications of related aminopyridine compounds.

Consequently, the creation of comparative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows for this compound is not feasible at this time. For researchers, scientists, and drug development professionals interested in the potential applications of this compound, initial exploratory studies to determine its biological activity and establish baseline assay parameters would be a necessary first step.

A Comparative Guide to 6-(1-Piperidinyl)-3-pyridinamine and Its Commercially Available Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural motif represented by 6-(1-piperidinyl)-3-pyridinamine and its commercially available analogs. Due to the limited publicly available experimental data on this compound, this document focuses on a well-characterized, commercially available analog, Minoxidil, and other related compounds to infer potential biological activities and guide research efforts.

Introduction

The this compound scaffold, combining a pyridinamine core with a piperidine moiety, represents a privileged structure in medicinal chemistry. Both pyridinamine and piperidine rings are prevalent in a wide array of biologically active compounds, contributing to properties such as kinase inhibition, antimicrobial activity, and central nervous system effects.[1][2] This guide aims to provide a comparative overview of the biological activities of commercially available compounds structurally related to this compound to aid in the design and development of novel therapeutics.

Commercially Available Analogs and Their Biological Activities

A survey of commercially available compounds reveals several analogs sharing the piperidinyl-heterocycle-amine core. The most extensively studied of these is Minoxidil, a pyrimidine derivative. Other simpler analogs include substituted pyridinamines.

Analog 1: Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide)

Minoxidil is a well-known antihypertensive agent and is widely used for the treatment of androgenic alopecia.[3] Its biological activity is primarily attributed to its function as a potassium channel opener.[4]

Analog 2: N-[(6-piperidin-1-yl-3-pyridinyl)methyl]acetamide
Analog 3: 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile

This more complex analog exhibits high affinity for sigma receptors (σ1 and σ2) and also shows potent activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential in the treatment of neurological disorders.[7]

Comparative Performance Data

The following table summarizes the key biological data for the selected analogs.

Compound Structure Primary Biological Target(s) Reported IC₅₀/Kᵢ Values Key Therapeutic Area(s)
Minoxidil 2,4-pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxideATP-sensitive potassium channels (K-ATP)Not typically reported as IC₅₀/Kᵢ for this mechanismHypertension, Alopecia[3][4]
N-[(6-piperidin-1-yl-3-pyridinyl)methyl]acetamide N-[(6-piperidin-1-yl-3-pyridinyl)methyl]acetamideNot extensively characterizedData not readily availablePotential for anti-inflammatory, antioxidant, and anticancer effects[6]
Analog 3 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileSigma-1 Receptor (hσ₁R), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Kᵢ (hσ₁R) = 1.45 nM, IC₅₀ (AChE) = 13 nM, IC₅₀ (BuChE) = 3.1 µM[7]Neurological Disorders[7]

Signaling Pathways and Mechanisms of Action

Minoxidil: Vasodilation and Hair Growth

Minoxidil's primary mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells.[4] This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation and a decrease in blood pressure.[4] In the context of hair growth, the exact mechanism is not fully elucidated but is thought to involve the stimulation of microcirculation around hair follicles and the promotion of vascular endothelial growth factor (VEGF) expression.[3]

Minoxidil_Mechanism Minoxidil Minoxidil K_ATP ATP-sensitive Potassium Channel Minoxidil->K_ATP Opens Hair_Follicle Hair Follicle Stimulation Minoxidil->Hair_Follicle Stimulates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K⁺ efflux Ca_channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_channels Inhibits Vasodilation Vasodilation Ca_channels->Vasodilation Reduced Ca²⁺ influx

Caption: Mechanism of action for Minoxidil.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compound Add Test Compound plate_cells->add_compound incubate1 Incubate (e.g., 24-72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability (IC₅₀) read_absorbance->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.

Kinase Inhibition Assay

Biochemical kinase assays are used to determine the potency of a compound against a specific kinase.

Protocol:

  • Reaction Setup: In a suitable assay plate, combine the kinase, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a set time at room temperature.

  • Termination: Stop the reaction by adding a termination buffer.

  • Detection: Measure the amount of phosphorylated substrate, often using fluorescence polarization or a similar detection method.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC₅₀ value.

Conclusion

While direct experimental data for this compound is scarce, the analysis of its commercially available structural analogs provides valuable insights into its potential biological activities. The well-characterized analog, Minoxidil, highlights the potential for this scaffold to interact with ion channels. More complex analogs demonstrate the versatility of the pyridinamine core in targeting a range of proteins, including enzymes and receptors. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

In Vitro to In Vivo Correlation: A Comparative Guide for 6-(1-Piperidinyl)-3-pyridinamine and a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro and in vivo correlation (IVIVC) data for 6-(1-Piperidinyl)-3-pyridinamine is limited. This guide, therefore, presents a hypothetical yet realistic comparative analysis to illustrate the principles and methodologies of IVIVC for researchers, scientists, and drug development professionals. The data herein is illustrative and intended to serve as a framework for how such a comparison would be conducted.

Introduction to In Vitro to In Vivo Correlation (IVIVC)

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] Typically, the in vitro characteristic is the rate and extent of drug dissolution or release, while the in vivo response is the plasma drug concentration-time profile or the amount of drug absorbed.[1][2] The primary objective of developing an IVIVC is to use in vitro data as a surrogate for in vivo bioequivalence studies, which can streamline drug development, support biowaivers, and aid in setting meaningful dissolution specifications.[1][2][3][4]

This guide provides a comparative overview of the hypothetical in vitro and in vivo performance of This compound (designated as Compound A ) and a structural analog, 6-(1-Piperazinyl)-3-pyridinamine (designated as Compound B ). We will explore how their physicochemical and in vitro properties translate to their pharmacokinetic profiles.

Comparative Data Presentation

The following tables summarize the hypothetical quantitative data for Compound A and Compound B.

Table 1: Physicochemical Properties

PropertyCompound ACompound B
Chemical Structure This compound6-(1-Piperazinyl)-3-pyridinamine
Molecular Weight ( g/mol ) 191.28192.26
logP 2.11.5
Aqueous Solubility (pH 7.4, µg/mL) 50250
pKa 8.5 (basic)8.2 (basic), 4.8 (basic)

Table 2: In Vitro Permeability and Metabolism

ParameterAssayCompound ACompound B
Permeability (Papp, x 10⁻⁶ cm/s) Caco-215.28.5
Efflux Ratio MDR1-MDCK1.23.8
Metabolic Stability (t½, min) Human Liver Microsomes45> 60
Primary Metabolizing Enzyme Recombinant CYPsCYP3A4CYP2D6

Table 3: In Vitro Dissolution of Immediate-Release Formulations (20 mg Tablet)

Time (minutes)% Dissolved - Compound A% Dissolved - Compound B
5 3560
15 7085
30 8895
45 9298
60 9599

Table 4: In Vivo Pharmacokinetics in Rats (Oral Dose: 10 mg/kg)

ParameterCompound ACompound B
Cmax (ng/mL) 250180
Tmax (hr) 1.02.0
AUC₀-t (ng·hr/mL) 12501500
Oral Bioavailability (%) 4565
Plasma Half-life (t½, hr) 3.55.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Aqueous Solubility

A saturated solution of the compound in phosphate-buffered saline (PBS) at pH 7.4 is agitated for 24 hours at 37°C. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by high-performance liquid chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay

Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer. The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

Metabolic Stability in Human Liver Microsomes

The test compound is incubated with human liver microsomes and a NADPH-regenerating system at 37°C. Aliquots are removed at different time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) is determined from the first-order decay plot.

In Vitro Dissolution

Dissolution testing is performed using a USP Apparatus 2 (paddle method) at 75 rpm in 900 mL of 0.1 N HCl. Samples are withdrawn at specified time intervals, filtered, and analyzed by HPLC to determine the percentage of drug dissolved over time.

In Vivo Pharmacokinetic Study in Rats

Male Sprague-Dawley rats are administered the compound via oral gavage. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and drug concentrations are determined by a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

Visualization of Workflows and Pathways

IVIVC Development Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_correlation Correlation Phase formulation Develop Formulations (e.g., Fast, Medium, Slow Release) dissolution In Vitro Dissolution Testing formulation->dissolution Characterize correlation Establish Mathematical Model (e.g., Level A Correlation) dissolution->correlation In Vitro Data pk_study Conduct In Vivo Pharmacokinetic Study deconvolution Deconvolution to get In Vivo Absorption pk_study->deconvolution Analyze Plasma Data deconvolution->correlation In Vivo Data validation Validate the Correlation (Internal and/or External) correlation->validation Assess Predictive Performance biowaiver Support Biowaivers validation->biowaiver specs Set Dissolution Specs validation->specs

Caption: A generalized workflow for developing an in vitro-in vivo correlation (IVIVC).

Hypothetical Kinase Inhibitor Signaling Pathway

Kinase_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation compound_a Compound A/B (Kinase Inhibitor) compound_a->raf Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway targeted by a hypothetical kinase inhibitor.

Logical Comparison of Compound A vs. Compound B

Logical_Comparison cluster_A Compound A: this compound cluster_B Compound B: 6-(1-Piperazinyl)-3-pyridinamine A_sol Lower Solubility A_bio Lower Bioavailability (45%) A_sol->A_bio Rate-limiting step A_perm Higher Permeability A_perm->A_bio conclusion Conclusion: Compound B shows better overall oral absorption despite lower permeability, likely due to significantly higher aqueous solubility. A_bio->conclusion B_sol Higher Solubility B_bio Higher Bioavailability (65%) B_sol->B_bio B_perm Lower Permeability B_perm->B_bio Compensated by solubility B_efflux High Efflux B_efflux->B_bio Negative impact B_bio->conclusion

Caption: A logical flow diagram comparing the key properties influencing the oral bioavailability of Compound A and Compound B.

References

Peer-reviewed studies on "6-(1-Piperidinyl)-3-pyridinamine" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 6-Pyridylquinazoline Analogs as PI3Kδ Inhibitors

For researchers and professionals in drug development, the phosphoinositide 3-kinase delta (PI3Kδ) isoform has emerged as a compelling target for anti-cancer therapies. This guide provides a comparative analysis of a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives, potent inhibitors of PI3Kδ. The data and methodologies presented are derived from peer-reviewed research, offering an objective overview of their performance and supporting experimental evidence.

Comparative Biological Activity

The inhibitory potency of the synthesized 6-pyridylquinazoline analogs was evaluated against PI3Kδ and other PI3K isoforms. Key compounds, A5 and A8, demonstrated significant potency, comparable to or exceeding the known PI3Kδ inhibitor, idelalisib. The anti-proliferative effects of these compounds were also assessed in the SU-DHL-6 cell line.

Table 1: In Vitro PI3Kδ Inhibitory Activity and Anti-Proliferative Effects

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)SU-DHL-6 IC50 (µM)
A5 1.3>1000>1000>10000.16
A8 0.7>1000>100018.40.12
Idelalisib (Reference) 1.28604000290Not Reported
Data sourced from Zhang et al., 2019.[1]

Compound A5 exhibited excellent selectivity for PI3Kδ over other isoforms.[1] Compound A8 also showed superior selectivity for PI3Kδ/γ over PI3Kα and PI3Kβ.[1] Both compounds displayed potent anti-proliferative activity against the SU-DHL-6 cell line.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the procedures described in the cited literature.

Protocol 1: PI3Kδ Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the PI3Kδ enzyme activity (IC50).

Materials:

  • Recombinant PI3Kδ enzyme

  • Test compounds (A5, A8, idelalisib)

  • ATP

  • Substrate (e.g., PIP2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the PI3Kδ enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Anti-Proliferation Assay (MTT Assay)

This colorimetric assay assesses the ability of a compound to inhibit the growth of cancer cells.

Materials:

  • SU-DHL-6 human B-cell lymphoma cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Test compounds (A5, A8)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SU-DHL-6 cells in 96-well plates at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the IC50 values, representing the concentration at which a 50% inhibition of cell growth is observed.

Protocol 3: Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, in this case, to assess the phosphorylation status of AKT, a downstream target of PI3K.

Materials:

  • SU-DHL-6 cells

  • Test compound (A8)

  • Lysis buffer

  • Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE equipment

  • Western blot transfer system

  • Imaging system

Procedure:

  • Treat SU-DHL-6 cells with the test compound (A8) for a specified time.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-AKT.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

  • A reduction in the phospho-AKT signal indicates inhibition of the PI3K pathway.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway targeted by the 6-pyridylquinazoline analogs and a typical experimental workflow for their evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effects (Cell Survival, Proliferation) pAKT->Downstream Inhibitor Compound A8 Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism Synthesis Synthesis of 6-Pyridylquinazoline Analogs PI3K_Assay PI3Kδ Inhibition Assay (IC50) Synthesis->PI3K_Assay Prolif_Assay Anti-Proliferation Assay (IC50) PI3K_Assay->Prolif_Assay Western_Blot Western Blot (p-AKT Levels) Prolif_Assay->Western_Blot

Caption: Experimental Workflow for Analog Evaluation.

References

Safety Operating Guide

Proper Disposal of 6-(1-Piperidinyl)-3-pyridinamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(1-Piperidinyl)-3-pyridinamine was not publicly available at the time of this writing. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals and safety data from structurally analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and obtain the specific SDS from the supplier for definitive handling and disposal protocols.

The safe and compliant disposal of this compound is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Hazard Profile and Essential Precautions

Given the absence of a specific SDS, this compound should be handled as a hazardous substance. Analysis of related aminopyridine and piperidine compounds suggests a potential for significant health risks.

Summary of Potential Hazards (Based on Analogous Compounds)
Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal) May be harmful or fatal if swallowed or in contact with skin.[1]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1]
Skin & Eye Irritation/Damage Can cause skin irritation and serious eye irritation or burns.[2]Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[2][3]
Respiratory Tract Irritation Inhalation of dust or vapors may cause respiratory irritation.[2]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
Environmental Hazards May be toxic to aquatic life with long-lasting effects.Do not allow to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] On-site chemical neutralization is not recommended without validated protocols due to the risk of creating unknown hazardous byproducts.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing paper), and personal protective equipment (PPE).

    • This waste must be segregated as "Hazardous Chemical Waste."[2][5] Do not mix with non-hazardous or other waste streams to avoid dangerous reactions and simplify disposal.

  • Waste Containment:

    • Solid Waste: Collect all solid materials in a dedicated, chemically compatible, and sealable container, such as a high-density polyethylene (HDPE) drum.[4]

    • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for all solutions containing the compound.

    • All waste containers must be kept closed except when actively adding waste. To prevent spills and allow for vapor expansion, do not fill containers beyond 80% of their capacity.[4][6]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should be securely affixed and include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accumulation start date

      • Associated hazard warnings (e.g., "Toxic," "Irritant")

  • Temporary Storage:

    • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong acids.[1]

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]

    • Provide the EHS department or the licensed waste disposal company with all available safety information, including the SDS if obtained.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Management:

    • Evacuate all non-essential personnel from the immediate area.[2]

    • Wearing full PPE, contain the spill to prevent its spread.[2]

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1][2]

    • Thoroughly decontaminate the spill area with an appropriate solvent, followed by a soap and water wash.[2]

    • All cleanup materials must be disposed of as hazardous waste.[2]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Process Workflow

DisposalWorkflow cluster_Precaution Phase 1: Precaution & Handling cluster_Collection Phase 2: Waste Segregation & Collection cluster_Disposal Phase 3: Final Disposal A Consult SDS & EHS Guidelines B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Handle in Chemical Fume Hood B->C D Identify & Segregate Hazardous Waste C->D Waste Generation E Use Labeled, Compatible Waste Container (≤80% Full) D->E F Store Securely in Designated Area E->F G Contact EHS for Waste Pickup F->G Ready for Pickup H Provide Waste Information to Licensed Disposal Company G->H I Document Waste Transfer H->I

Caption: A procedural workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling 6-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6-(1-Piperidinyl)-3-pyridinamine. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. not definitively available, with the hydrochloride salt listed as 82857-31-6) was not located. The information provided herein is compiled from safety data for structurally similar compounds, including 3-aminopyridine and other piperidine and pyridine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its structural analogs.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldTight-sealing chemical splash goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1]
Hand Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected for integrity before each use and proper removal technique (without touching the glove's outer surface) should be followed to avoid skin contact.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorA government-approved respirator should be used if handling the compound in a poorly ventilated area or when the generation of dust or aerosols is likely.[1]

Operational Plan: Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Have a designated waste container ready for contaminated materials.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a clean, designated spatula for transferring the solid.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep the container with this compound closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • If any sign of exposure occurs, follow the first aid measures immediately.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly dispose of all contaminated waste as per the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a designated, clearly labeled hazardous waste container for solids.

    • Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with a copy of any available safety information for the compound.

Never dispose of this compound down the drain or in the regular trash.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[1]
Skin Contact In case of skin contact, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1]
Eye Contact In case of contact with eyes, flush with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Call a physician.[1]
Ingestion If swallowed, wash out mouth with water provided the person is conscious. Call a physician.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Verify Fume Hood Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prep Waste Container Prep Waste Container Don PPE->Prep Waste Container Weigh and Transfer Weigh and Transfer Prep Waste Container->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1: Experimental Workflow

Disposal_Workflow Figure 2: Logical Relationship for Disposal of this compound Start Start Waste Generated Waste Generated Start->Waste Generated Segregate Waste Solid or Liquid? Waste Generated->Segregate Waste Solid Waste Container Solid Waste Container Segregate Waste->Solid Waste Container Solid Liquid Waste Container Liquid Waste Container Segregate Waste->Liquid Waste Container Liquid Label Container Label Container Solid Waste Container->Label Container Liquid Waste Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Contact EHS Contact EHS Store in SAA->Contact EHS End End Contact EHS->End

Figure 2: Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.